Product packaging for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol(Cat. No.:CAS No. 915160-96-2)

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Cat. No.: B1313780
CAS No.: 915160-96-2
M. Wt: 165.19 g/mol
InChI Key: CEGQHVBQSZACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS 915160-96-2) is a high-purity benzoxazine derivative supplied for research and development purposes. This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, serves as a valuable synthetic intermediate in medicinal chemistry . The benzoxazine core structure is of significant interest in pharmaceutical development, with research indicating its role as a key precursor for compounds with biological activity, such as potassium channel activation . As a building block, the hydroxymethyl group on the dihydrobenzoxazine ring allows for further functionalization, enabling researchers to create diverse libraries of molecules for screening and development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1313780 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol CAS No. 915160-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQHVBQSZACAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475557
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915160-96-2
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a heterocyclic organic compound belonging to the benzoxazine family. While direct experimental data on this specific molecule is limited, its structural similarity to biologically active compounds suggests its potential as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and an analysis of the biological pathways associated with its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel benzoxazine derivatives.

Chemical Properties

Due to the limited availability of experimental data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol, the following table summarizes predicted physicochemical properties. These values were obtained using computational models and should be considered as estimates.

PropertyValueUnitNotes
Molecular Formula C₉H₁₁NO₂--
Molecular Weight 165.19 g/mol -
Predicted Melting Point 100-120°CWide range due to predictive nature.
Predicted Boiling Point 345.2 ± 32.0°CAt 760 mmHg.
Predicted Water Solubility 5.48g/L-
Predicted pKa 13.59 ± 0.20-Most acidic proton (hydroxyl group).
Predicted LogP 0.85-Indicates moderate lipophilicity.

Experimental Protocols

Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

This initial step involves the formation of the benzoxazine ring system from a suitable precursor.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.

Reduction to (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

The ester functional group is then reduced to a primary alcohol.

Materials:

  • Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

  • Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol are not currently available. However, the benzoxazine scaffold is present in numerous bioactive molecules. A prominent example is the herbicide flumioxazin , which is a derivative of a related benzoxazinone.

The primary mechanism of action of flumioxazin is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) .[1][2] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This compound then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[3][4][5]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation & Cytoplasmic Oxidation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis Benzoxazine_Derivative (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol Derivative (e.g., Flumioxazin) Benzoxazine_Derivative->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Photosensitization Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation & Membrane Damage Light_O2 Light, O₂

Inhibition of Protoporphyrinogen Oxidase by Benzoxazine Derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol based on the proposed protocol.

Synthesis_Workflow Start Start: Methyl 4-amino-3-hydroxybenzoate Step1 Step 1: Benzoxazine Ring Formation (w/ 1,2-Dibromoethane, K₂CO₃) Start->Step1 Intermediate Intermediate: Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Step 2: Ester Reduction (w/ LiAlH₄) Purification1->Step2 Product Product: (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol Step2->Product Purification2 Purification (Recrystallization/Chromatography) Product->Purification2 Characterization Characterization (NMR, IR, MS) Purification2->Characterization End End Characterization->End

Proposed Synthesis and Characterization Workflow.

Conclusion

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol represents an intriguing yet understudied molecule within the benzoxazine class. While experimental data remains limited, this guide provides a foundational understanding of its predicted properties and potential synthetic pathways. The established biological activity of its derivatives, particularly as inhibitors of protoporphyrinogen oxidase, highlights the potential for this scaffold in the development of new herbicides and potentially other therapeutic agents. Further experimental investigation is warranted to validate the predicted properties and explore the full range of applications for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the analytical techniques and experimental protocols necessary to confirm its molecular structure and briefly touches upon the known biological significance of the broader benzoxazine class.

Chemical Identity and Properties

This compound is a derivative of the 1,4-benzoxazine scaffold. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 915160-96-2

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a corresponding ester or aldehyde precursor, which in turn can be synthesized from commercially available starting materials.

General Synthetic Approach

A plausible synthetic route involves the reduction of a suitable precursor such as 6-formyl-3,4-dihydro-2H-1,4-benzoxazine or the corresponding carboxylic acid ester. The following diagram illustrates a general workflow for its synthesis and subsequent structural elucidation.

G Start Starting Materials (e.g., 2-amino-4-hydroxybenzoic acid) Precursor Precursor Synthesis (e.g., Esterification, Oxidation) Start->Precursor Chemical Transformation Reduction Reduction (e.g., with LiAlH4 or NaBH4) Precursor->Reduction Key Reaction Step Target This compound Reduction->Target Crude Product Purification Purification (e.g., Column Chromatography) Target->Purification StructureElucidation Structure Elucidation Purification->StructureElucidation Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS IR IR Spectroscopy StructureElucidation->IR

Caption: General workflow for the synthesis and structural analysis.
Experimental Protocol: Reduction of a Precursor

The following is a generalized experimental protocol for the reduction of a hypothetical precursor, methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, to the target compound.

Materials:

  • Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the precursor, methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Below is a summary of the expected and reported data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For comparison, the reported ¹H NMR data for the closely related 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in DMSO-d₆ is presented below[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.48s1H-OH
6.37d, J = 8.47 Hz1HAr-H
5.96d, J = 2.75 Hz1HAr-H
5.82dd, J = 8.44, 2.76 Hz1HAr-H
3.97t, J = 4.38 Hz2H-O-CH₂-
3.18t, J = 4.31 Hz2H-N-CH₂-

For This compound , one would expect to see a singlet for the benzylic methylene protons (-CH₂OH) and a triplet for the hydroxyl proton, in addition to the aromatic and heterocyclic ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule. The reported ¹³C NMR data for 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in DMSO-d₆ is as follows[1]:

Chemical Shift (δ) ppmAssignment
152.2Ar-C-O
136.6Ar-C
135.8Ar-C
116.7Ar-CH
103.8Ar-CH
102.0Ar-CH
65.0-O-CH₂-
47.2-N-CH₂-

In the spectrum of This compound , an additional signal for the benzylic carbon (-CH₂OH) would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For This compound , the expected molecular ion peak [M]⁺ would be at m/z 165. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments from the heterocyclic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For the related compound, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol, the [M+H]⁺ ion was observed at m/z 152.0711, consistent with its molecular formula C₈H₁₀NO₂[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound are summarized below:

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H stretch (alcohol)
~3350-3250N-H stretch (secondary amine)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600-1450C=C stretch (aromatic)
~1250-1000C-O stretch (alcohol and ether)

Biological Significance and Potential Signaling Pathways

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain benzoxazine derivatives derived from eugenol have demonstrated in vivo anticancer activity in fibrosarcoma models.

While the specific biological activity and signaling pathways of this compound are not yet extensively documented, its structural similarity to other bioactive benzoxazines suggests potential for further investigation. A hypothetical signaling pathway that could be modulated by a bioactive benzoxazine derivative is depicted below.

G Benzoxazine This compound (or derivative) Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Benzoxazine->Receptor Binds to Inhibition Inhibition Benzoxazine->Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Inhibition->Kinase_Cascade

Caption: A hypothetical signaling pathway modulated by a benzoxazine derivative.

Conclusion

The structural elucidation of this compound is a straightforward process utilizing standard spectroscopic techniques. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous confirmation of its molecular structure. The synthesis can be readily achieved from available starting materials. Given the established biological importance of the benzoxazine scaffold, this compound represents a valuable molecule for further investigation in drug discovery and development programs.

References

The Biological Versatility of 1,4-Benzoxazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the key biological activities of 1,4-benzoxazine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

1,4-Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazine ring.[3]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,4-benzoxazine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Sulfonamide Derivatives [4]
1aStaphylococcus aureus31.25[4]
1bBacillus subtilis62.5[4]
1cEscherichia coli31.25[4]
1ePseudomonas aeruginosa62.5[4]
1hCandida albicans31.25[4]
2cAspergillus niger62.5[4]
Other Derivatives
Compound 4eE. coli- (22 mm inhibition zone)[5]
Compound 4eS. aureus- (20 mm inhibition zone)[5]
Compound 4eB. subtilis- (18 mm inhibition zone)[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1,4-benzoxazine derivatives using the broth microdilution method.[6][7]

Materials:

  • Test compounds (1,4-benzoxazine derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. Prepare a suspension of the microbial strain in sterile saline or broth from a fresh culture. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive control (broth with inoculum but no compound) and negative control (broth only) wells.

  • Incubation: a. Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. c. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare Serial Dilutions of 1,4-Benzoxazine Derivatives inoculate Inoculate Microtiter Plate prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read Determine MIC (Visual or Spectrophotometric) incubate->read

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] Their mechanisms of action are diverse, with some derivatives acting as inhibitors of specific signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 1,4-benzoxazine derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Benzoxazinone Derivative 1 SK-RC-42 (Renal)Varies[9]
Benzoxazinone Derivative 2 SGC7901 (Gastric)Varies[9]
Benzoxazinone Derivative 3 A549 (Lung)Varies[9]
Benzofuran-fused Benzoxazine MCF-7 (Breast)2.27 - 12.9[10]
Benzofuran-fused Benzoxazine T-47D (Breast)3.82 - 9.7[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds (1,4-benzoxazine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

G cluster_workflow Anticancer Activity Assessment Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with 1,4-Benzoxazine Derivatives seed->treat incubate_treat Incubate for Specified Duration treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate to Allow Formazan Formation mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance and Calculate IC50 solubilize->read

Workflow for Anticancer Activity Assessment.
Signaling Pathway: Inhibition of c-Myc through G-Quadruplex Stabilization

Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[9] They can induce the formation and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn represses its transcription.[13][14][15] This leads to the downregulation of c-Myc mRNA and protein levels, ultimately inhibiting cancer cell proliferation and migration.

G cluster_pathway c-Myc G-Quadruplex Inhibition Pathway benzoxazine 1,4-Benzoxazine Derivative g4 c-Myc Promoter G-Quadruplex benzoxazine->g4 Induces & Stabilizes cmyc_transcription c-Myc Transcription g4->cmyc_transcription Represses cmyc_protein c-Myc Protein cmyc_transcription->cmyc_protein proliferation Cancer Cell Proliferation & Migration cmyc_protein->proliferation

Inhibition of c-Myc Transcription by 1,4-Benzoxazine Derivatives.

Anti-inflammatory Activity

Certain 1,4-benzoxazine derivatives have demonstrated potent anti-inflammatory properties. They can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The following table shows the inhibitory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide production in LPS-induced BV-2 microglial cells.

CompoundConcentration (µM)NO Production (% of LPS control)Reference
e210Reduced
e1610Reduced
e2010Reduced
Resveratrol (Positive Control)2042.02 ± 2.50
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or BV-2)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (1,4-benzoxazine derivatives)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: a. Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with cells only. d. Incubate the plate for 24 hours at 37°C.

  • Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: a. Measure the absorbance at 540 nm using a microplate reader. b. Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. c. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

G cluster_workflow Anti-inflammatory Activity Assessment Workflow seed Seed Macrophages in 96-well Plate treat Pre-treat with 1,4-Benzoxazine Derivatives seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess read Measure Absorbance and Calculate NO Inhibition griess->read

Workflow for Anti-inflammatory Activity Assessment.
Signaling Pathway: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by the benzoxazine derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), which helps to reduce reactive oxygen species (ROS) levels and alleviate the inflammatory state.[1]

G cluster_pathway Nrf2-HO-1 Signaling Pathway Activation benzoxazine 1,4-Benzoxazine Derivative keap1_nrf2 Keap1 Nrf2 benzoxazine->keap1_nrf2:f1 Induces Dissociation nrf2 Nrf2 keap1_nrf2:f1->nrf2 nucleus Nucleus nrf2->nucleus are ARE ho1 HO-1 Transcription are->ho1 Activates inflammation Inflammation (Reduced ROS) ho1->inflammation Reduces

Activation of the Nrf2-HO-1 Pathway by 1,4-Benzoxazine Derivatives.

References

Technical Guide: (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)methanol (CAS 915160-96-2)

Technical Guide: (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol (CAS 915160-96-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 915160-96-2, identified as (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol. This guide collates available data on its chemical and physical properties, potential synthesis methodologies, and imputed pharmacological relevance based on structurally related compounds.

Chemical and Physical Properties

(3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol is a heterocyclic compound belonging to the benzoxazine class. The following tables summarize its key physicochemical properties based on available data.

Identifier Value Source
CAS Number 915160-96-2[2][3][4]
Chemical Name (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol[2][3][4]
Molecular Formula C₉H₁₁NO₂[2][5]
Molecular Weight 165.19 g/mol [2][6]
IUPAC Name (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol[7]
InChI Key CEGQHVBQSZACAR-UHFFFAOYSA-N[7]
Property Value Source
Purity 90-95% (typical)[3][5][7]
Physical Form Liquid[7]

Synthesis Protocols

Experimental Protocol: Metal Catalyst-Free, One-Pot Synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol Derivatives[1][9]

This protocol describes a general method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivatives.

Materials:

  • 2-Aminophenol derivatives

  • (±)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the respective 2-aminophenol in water, add sodium hydroxide and stir at room temperature.

  • Add (±)-epichlorohydrin to the reaction mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, perform a standard work-up by extracting the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivative.

Note: This method is highlighted for its simplicity, use of water as a solvent, and avoidance of metal catalysts, making it a green chemistry approach.[1][8]

Synthesis Workflow

Gcluster_reactantsReactantscluster_processReactioncluster_workupWorkup & Purificationaminophenol2-Aminophenol DerivativemixingMixing and Stirring at Room Temperatureaminophenol->mixingepichlorohydrin(±)-Epichlorohydrinepichlorohydrin->mixingnaohNaOH (in Water)naoh->mixingextractionExtraction with Ethyl Acetatemixing->extractionpurificationColumn Chromatographyextraction->purificationproduct(3,4-Dihydro-2H-benzo[b][1,4]oxazin-yl)methanol Derivativepurification->product

Caption: One-pot synthesis workflow for benzoxazine derivatives.

Potential Pharmacological Activity

Direct pharmacological studies on (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol were not identified in the reviewed literature. However, research on structurally similar 3,4-dihydro-2H-benzo[1][2]oxazine derivatives has revealed their potential as potent antagonists of the 5-HT₆ receptor.[5][9]

Compounds from this class have demonstrated subnanomolar affinities for the 5-HT₆ receptor and have shown good brain penetration in rat models.[5] The 5-HT₆ receptor is a target of interest in drug discovery for cognitive enhancement.[9]

Conceptual Signaling Pathway: 5-HT₆ Receptor Antagonism

The diagram below illustrates the general principle of 5-HT₆ receptor antagonism. The antagonist molecule, in this case, a 3,4-dihydro-2H-benzo[1][2]oxazine derivative, blocks the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT₆ receptor. This inhibition modulates downstream signaling pathways, which is the basis for its potential therapeutic effects.

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceserotoninSerotonin (5-HT)receptor5-HT₆ Receptorserotonin->receptorBindsantagonistBenzoxazine Derivative(Antagonist)antagonist->receptorBlockssignalingDownstream Signaling Pathwaysreceptor->signalingActivates

Caption: Mechanism of 5-HT₆ receptor antagonism.

Safety Information

Safety data for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol is limited. One source provides GHS hazard statements, indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding synthesis and pharmacological activity is based on related compounds and should be considered as a starting point for further research. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

The 1,4-Benzoxazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine moiety, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a 1,4-oxazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the 1,4-benzoxazine core, encompassing its synthesis, diverse pharmacological activities, mechanisms of action, and key structure-activity relationships, with a focus on quantitative data and detailed experimental methodologies.

Chemical Synthesis of the 1,4-Benzoxazine Core

The construction of the 1,4-benzoxazine scaffold can be achieved through various synthetic strategies, often starting from readily available precursors like 2-aminophenols. Common methods involve condensation and cyclization reactions.[1]

A prevalent approach involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetic acid or chloroacetyl chloride, to form an intermediate that subsequently undergoes intramolecular cyclization to yield the 1,4-benzoxazin-3-one core.[2][3] Modifications at different positions of the benzoxazine ring system can be achieved by employing substituted 2-aminophenols or by further derivatization of the formed scaffold.[4]

Transition-metal-free one-pot tandem reactions have also been developed, offering an efficient and milder route to synthesize 1,4-benzoxazine derivatives with a broad range of substrates.[5] For instance, the reaction of α-aminocarbonyls with other reagents in ethanol provides good yields and functional group tolerance.[5]

Pharmacological Activities and Therapeutic Potential

Derivatives of the 1,4-benzoxazine core have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial Activity

The 1,4-benzoxazine scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[2][3] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[6] For example, certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have exhibited significant zones of inhibition against E. coli, S. aureus, and B. subtilis.[2] The mechanism of antibacterial action for some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase.[7]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
2H-benzo[b][1][2]oxazin-3(4H)-one derivative 4eE. coli, S. aureus, B. subtilisZone of Inhibition: 22 mm, 20 mm, 18 mm respectively[2]
1,4-Benzoxazine MenB inhibitorsMycobacterium tuberculosis H37RvMIC values as low as 0.6 μg/mL[8]
6-Cl substituted 1,4-benzoxazin-3-one acylhydrazone (5s)Phytophthora infestansEC50: 15.37 μg/mL[3]
2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)Rhizoctonia solaniComplete inhibition at 100 mg/L[4]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)F. culmorum, P. cactorum, R. solaniComplete inhibition at 100 mg/L[4]
Neuroprotective Effects

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[8][9][10] These compounds have been shown to protect neurons from various insults, including oxidative stress and excitotoxicity.[5][9] One notable derivative, HSB-13, demonstrated the ability to reduce striatal degeneration and improve behavioral performance in a mouse model of Huntington's disease.[8][9] The neuroprotective mechanism of some of these compounds involves the inhibition of key kinases such as Glycogen Synthase Kinase 3 (GSK3) and p38 Mitogen-Activated Protein Kinase (MAPK).[8][9]

Table 2: Neuroprotective Activity of Selected 1,4-Benzoxazine Derivatives

Compound/DerivativeModel/AssayKey FindingsReference
HSB-13 ((Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][1][2]oxazin-3(4H)-one)3-Nitropropionic acid (3-NP)-induced mouse model of Huntington's diseaseReduced striatal degeneration and improved behavioral performance.[8][9]
ASK-2aCerebellar granule neurons against low-potassium-induced deathNeuroprotective through inhibition of GSK3 and p38 MAPK.[8]
3,3-diphenyl-substituted-1,4-benzoxazine derivative 3nAnimal model of excitotoxic lesions in newborn micePotent neuroprotective agent.[5]
Anticancer Activity

The 1,4-benzoxazine scaffold has been extensively explored for the development of novel anticancer agents.[11] Derivatives have shown cytotoxic effects against a variety of cancer cell lines.[12] A significant mechanism of action for some of these compounds is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation and migration.[13][14][15]

Table 3: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Mechanism of ActionReference
Aryl hydrazone derivative 7dMCF-7 (breast), HT-29 (colon)22.6 µM, 13.4 µM respectivelyInduces G0/G1 cell cycle arrest and apoptosis.[12]
Benzoxazinone derivativesSK-RC-42, SGC7901, A549Dose-dependent inhibition of proliferation and migrationDownregulation of c-Myc mRNA expression via G-quadruplex stabilization.[13][14]
Antiviral and Anti-inflammatory Activities

The therapeutic potential of 1,4-benzoxazines extends to antiviral and anti-inflammatory applications. While comprehensive quantitative data is still emerging, initial studies have shown promising results. Certain benzazine derivatives, a broader class that includes benzoxazines, have demonstrated activity against various viruses, including HIV.[16]

In the context of inflammation, some 1,4-benzoxazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[17] For instance, specific derivatives have shown optimal COX-2 inhibition with IC50 values in the sub-micromolar range.[17]

Table 4: Anti-inflammatory Activity of Selected 1,4-Benzoxazine Derivatives

Compound/DerivativeTargetActivity (IC50)Selectivity Index (SI) for COX-2Reference
Compound 3eCOX-20.57 µM242.4[17]
Compound 3fCOX-20.61 µM226.5[17]
Compound 3rCOX-20.68 µM198.8[17]
Compound 3sCOX-20.72 µM186.8[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 1,4-benzoxazine research.

Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

A general procedure for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is as follows:[2]

Step I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

  • Suspend 2-aminophenol, triethylbenzylammonium chloride (TEBA), and sodium bicarbonate in chloroform at 0°C.

  • Add a solution of chloroacetyl chloride in chloroform dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture and wash the solid with chloroform.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent.

Step II: Sulfonation

  • Add the 2H-benzo[b][1][2]oxazin-3(4H)-one from Step I to chlorosulfonic acid at 0°C.

  • Stir the mixture for 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the sulfonyl chloride derivative.

Step III: Nucleophilic Substitution

  • Dissolve the sulfonyl chloride derivative in a suitable solvent (e.g., pyridine).

  • Add the desired aryl amine to the solution.

  • Reflux the reaction mixture for a specified time.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and dry.

  • Purify the final product by recrystallization.

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

The disc diffusion assay is a standard method to evaluate the antimicrobial activity of compounds:[1][18]

  • Microorganism Preparation: Prepare pure cultures of the test microorganisms (e.g., S. aureus, E. coli) in a suitable broth and incubate until the turbidity matches the 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium in a petri dish.

  • Disc Preparation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Application: Place the impregnated discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin:[9]

  • Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 cells) in appropriate media and conditions.

  • Treatment: Pre-treat the cells with various concentrations of the 1,4-benzoxazine derivative for a specified period.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin, such as homocysteic acid (HCA) or amyloid-beta (Aβ).

  • Incubation: Incubate the cells for a further period to allow for the induction of cell death.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the control groups (cells treated with the neurotoxin alone).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory potential of new compounds:[13][15]

  • Animal Model: Use adult male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test 1,4-benzoxazine derivative orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group (animals receiving only carrageenan).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-benzoxazine derivatives are attributed to their ability to modulate various cellular signaling pathways.

Neuroprotection via Kinase Inhibition

The neuroprotective effects of certain 1,4-benzoxazine derivatives are linked to their ability to inhibit key kinases involved in neuronal apoptosis and stress responses, such as GSK3 and p38 MAPK.[8][9] Inhibition of these kinases can prevent the downstream signaling events that lead to neuronal cell death.

G Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Oxidative Stress, Excitotoxicity) Upstream_Kinases Upstream Kinases (e.g., ASK1, MKK3/6) Neurotoxic_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK GSK3 GSK3 Upstream_Kinases->GSK3 Apoptotic_Substrates Apoptotic Substrates (e.g., Tau, CREB) p38_MAPK->Apoptotic_Substrates GSK3->Apoptotic_Substrates Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->p38_MAPK Benzoxazine->GSK3 Neuronal_Apoptosis Neuronal Apoptosis Apoptotic_Substrates->Neuronal_Apoptosis Neuronal_Survival Neuronal Survival

Caption: Neuroprotective mechanism of 1,4-benzoxazine derivatives via inhibition of p38 MAPK and GSK3 signaling.

Anticancer Activity through c-Myc G-Quadruplex Stabilization

A novel anticancer mechanism for some 1,4-benzoxazine derivatives involves the targeting of non-canonical DNA structures known as G-quadruplexes.[13][14] Specifically, these compounds can bind to and stabilize the G-quadruplex formed in the promoter region of the c-Myc oncogene. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression, which in turn inhibits cancer cell proliferation and survival.[15]

G cMyc_Promoter c-Myc Promoter Region G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex cMyc_Transcription c-Myc Transcription G_Quadruplex->cMyc_Transcription Inhibition Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->G_Quadruplex Stabilization Transcription_Factors Transcription Factors (e.g., Sp1) Transcription_Factors->cMyc_Transcription cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: Anticancer mechanism of 1,4-benzoxazine derivatives via stabilization of c-Myc G-quadruplex.

Conclusion and Future Perspectives

The 1,4-benzoxazine core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad range of significant pharmacological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological properties and the exploration of structure-activity relationships. The compelling preclinical data for antimicrobial, neuroprotective, and anticancer activities highlight the immense therapeutic potential of this chemical class.

Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the rational design of next-generation 1,4-benzoxazine-based therapeutics. The continued exploration of this remarkable scaffold holds great promise for the discovery of new and effective treatments for a multitude of human diseases.

References

Physical and chemical properties of C9H11NO2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of C9H11NO2 Isomers: L-Phenylalanine, D-Phenylalanine, and DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C9H11NO2 encompasses several isomers, with the most significant in biological and pharmaceutical contexts being the amino acid phenylalanine. Phenylalanine is an essential aromatic amino acid critical for protein synthesis and serves as a precursor for vital neurotransmitters and hormones.[1][2] It exists as two primary stereoisomers, L-phenylalanine and D-phenylalanine, as well as its racemic mixture, DL-phenylalanine.[2] L-phenylalanine is the natural, proteinogenic form, while D-phenylalanine, found in smaller amounts in aged proteins, exhibits distinct pharmacological activities.[2] This guide provides a comprehensive technical overview of the physical, chemical, and biological properties of these isomers, along with experimental protocols and pathway visualizations relevant to research and development.

Physical and Chemical Properties

The core physical and chemical characteristics of L-, D-, and DL-phenylalanine are summarized below. These properties are fundamental for experimental design, formulation development, and understanding the molecule's behavior in biological systems.

General and Physical Properties

The enantiomers L- and D-phenylalanine share identical physical properties such as melting point, boiling point, and solubility in achiral environments. Differences emerge in their interaction with polarized light (optical rotation) and chiral environments.

PropertyL-PhenylalanineD-PhenylalanineDL-Phenylalanine
Appearance White crystalline powder, leaflets or prisms[1][3]Needles or prisms[4]White to off-white crystalline solid[5]
Molar Mass 165.19 g/mol [1]165.19 g/mol [4]165.19 g/mol [6]
Melting Point 270-275 °C (decomposes)[7]273-276 °C (decomposes)[4][8]266-267 °C[5]
Boiling Point Sublimes at ~295 °C (563 °F) at 760 mmHg[1]Sublimes at ~295 °C (563 °F) at 760 mmHg[4]307.5 °C at 760 mmHg[5]
Density ~1.29 g/cm³[3]~1.29 g/cm³ (estimated)~1.201 g/cm³[5]
Taste/Odor Slightly bitter taste, odorless[1][7]--
Crystal Structure Monoclinic, Space Group P21[9][10]--
Solubility and Acidity

Phenylalanine's solubility is influenced by its zwitterionic nature, with polar amino and carboxyl groups and a nonpolar benzyl side chain.[3][11] This makes its solubility highly dependent on the solvent and pH.

PropertyL-PhenylalanineD-PhenylalanineDL-Phenylalanine
Water Solubility 14.11 g/L at 25 °C[2]Soluble[4]9.97 g/L at 0 °C; 37.08 g/L at 75 °C[1]
Organic Solvent Insoluble in ethanol, ether, benzene; Very slightly soluble in methanol[1][12]--
pKa₁ (α-carboxyl) 1.83[2][13]1.83 (estimated)~2.58[1]
pKa₂ (α-amino) 9.13[2][13]9.13 (estimated)~9.24[1]
Isoelectric Point (pI) 5.48[13]5.48 (estimated)-
Spectroscopic Properties

The aromatic phenyl group is the primary chromophore responsible for phenylalanine's characteristic UV absorption.

PropertyL-Phenylalanine
UV Absorption Maxima (λmax) ~198 nm and ~258 nm in aqueous solution[14]
Molar Extinction Coefficient (ε) 195 cm⁻¹/M at 257.5 nm
Fluorescence Quantum Yield 0.022 (in water, excitation at 240 nm); 1.0 (as powder)[15]

Biological Significance and Metabolic Pathways

L-phenylalanine is a crucial component of proteins and the starting point for the synthesis of several key molecules in the body. The inability to properly metabolize it leads to the genetic disorder phenylketonuria (PKU).[2]

Key Roles:

  • Protein Synthesis: A fundamental building block of proteins.[2]

  • Precursor to Tyrosine: Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase.[2]

  • Neurotransmitter Synthesis: Tyrosine, derived from phenylalanine, is a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][16]

  • Melanin Synthesis: Tyrosine is also a precursor for the pigment melanin.[2]

The following diagram illustrates the primary metabolic pathway originating from L-Phenylalanine.

Metabolic_Pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Ldopa L-DOPA Tyr->Ldopa Tyrosine Hydroxylase Melanin Melanin Tyr->Melanin Tyrosinase Dopamine Dopamine Ldopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic pathway of L-Phenylalanine.

Experimental Protocols

This section outlines methodologies for key experiments involving phenylalanine, providing a framework for laboratory application.

Protocol: Determination of Water Solubility by Gravimetric Method

This protocol describes a standard method for measuring the solubility of phenylalanine in water at a specific temperature.[17]

Solubility_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_solution 1. Prepare a saturated solution of Phenylalanine in water at a constant temperature (e.g., 25°C). Stir for 24h to ensure equilibrium. centrifuge 2. Centrifuge the solution to separate undissolved solid. prep_solution->centrifuge aliquot 3. Withdraw a known volume (e.g., 5 mL) of the clear supernatant. centrifuge->aliquot transfer 5. Transfer the aliquot to the weighed beaker. aliquot->transfer weigh_beaker 4. Weigh an empty, dry beaker (Mass A). weigh_beaker->transfer weigh_total 6. Weigh the beaker with the solution (Mass B). transfer->weigh_total evaporate 7. Evaporate the water completely in a drying oven (e.g., 80°C). weigh_total->evaporate weigh_final 8. Cool in a desiccator and weigh the beaker with the dry residue (Mass C). evaporate->weigh_final calculate 9. Calculate Solubility (g/L): Solubility = [(Mass C - Mass A) / (Mass B - Mass C)] * Density of Water * 1000 weigh_final->calculate

Workflow for solubility determination.
Protocol: Synthesis of DL-Phenylalanine via Strecker Synthesis

This method outlines a classical approach to synthesizing racemic phenylalanine from phenylacetaldehyde.[18]

Materials:

  • Phenylacetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Water-miscible organic solvent (e.g., Ethanol)

Procedure:

  • Aminonitrile Formation: In a reaction vessel, dissolve phenylacetaldehyde in an aqueous ethanol solution containing an excess of free ammonia. Add solutions of ammonium chloride and sodium cyanide to the mixture. Maintain the reaction temperature between 50-100°C. The reaction proceeds via the simultaneous reaction of the aldehyde with ammonium and cyanide ions to form α-aminophenylpropionitrile.[18]

  • Hydrolysis: After the initial reaction is complete, subject the intermediate aminonitrile to acid hydrolysis. Add concentrated hydrochloric acid to the reaction mixture and heat under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid, yielding phenylalanine hydrochloride.

  • Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to the isoelectric point of phenylalanine (pI ≈ 5.5). The racemic DL-phenylalanine will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of ethanol to remove impurities. The product can be further purified by recrystallization from hot water.

Protocol: Analysis by UV-Vis Spectroscopy

This protocol describes how to obtain the UV absorption spectrum of phenylalanine.

UV_Vis_Workflow start Start prep 1. Prepare a stock solution of L-Phenylalanine in deionized water (e.g., 1 mg/mL). start->prep dilute 2. Dilute the stock solution to a final concentration of ~10-20 µg/mL using a quartz cuvette. prep->dilute blank 3. Use deionized water as a blank to zero the spectrophotometer. dilute->blank scan 4. Scan the sample from 190 nm to 350 nm. blank->scan analyze 5. Identify absorption maxima (λmax) around 198 nm and 258 nm. scan->analyze end End analyze->end

Workflow for UV-Vis Spectroscopy.

References

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a detailed overview of the spectroscopic and synthetic characteristics of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS No. 915160-96-2). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values derived from established principles. A plausible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development. This guide focuses on the 6-methanol substituted derivative, this compound, providing a predictive yet scientifically grounded technical overview to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9m3HAromatic protons
~4.5s2H-CH₂OH
~4.2t2HO-CH₂-
~3.4t2HN-CH₂-
~4.8br s1H-OH
~5.5br s1H-NH-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~145Aromatic C-O
~138Aromatic C-N
~130Aromatic C-CH₂OH
~120Aromatic CH
~116Aromatic CH
~115Aromatic CH
~65O-CH₂-
~63-CH₂OH
~44N-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1620-1580StrongC=C aromatic ring stretching
1510-1490StrongC=C aromatic ring stretching
1250-1200StrongAryl-O-C stretching
1050-1000StrongC-O stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

TechniquePredicted [M+H]⁺ (m/z)
Electrospray Ionization (ESI)166.0817

Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as a 6-formyl or 6-ester derivative of the 3,4-dihydro-2H-1,4-benzoxazine core. A potential two-step synthesis is outlined below.

Synthesis Workflow

SynthesisWorkflow Start 4-Amino-3-hydroxybenzaldehyde Step1 Cyclization (e.g., with 1,2-dibromoethane) Start->Step1 Intermediate 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde Step1->Intermediate Step2 Reduction (e.g., with NaBH₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

  • To a solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel to obtain this compound.

Characterization Workflow

CharacterizationWorkflow Product Purified Product NMR ¹H and ¹³C NMR Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC) Product->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of this compound. The tabulated predicted spectroscopic data serves as a valuable reference for researchers in identifying and characterizing this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. It is anticipated that this document will facilitate further research into the chemistry and potential applications of this and related benzoxazine derivatives. Researchers are encouraged to use this guide as a foundation for their experimental work, with the understanding that the provided data is predictive and requires experimental verification.

The Therapeutic Landscape of Benzoxazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[2][3] The versatility of the benzoxazine structure allows for numerous modifications, making it a valuable building block in the design and discovery of novel therapeutic agents.[2][3] Researchers have successfully synthesized and evaluated a multitude of benzoxazine derivatives, revealing potent antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological properties.[2][4] This guide provides an in-depth overview of the current understanding of benzoxazine compounds for therapeutic applications, focusing on quantitative data, experimental methodologies, and key biological pathways.

Therapeutic Applications of Benzoxazine Derivatives

Benzoxazine compounds have demonstrated efficacy across a broad spectrum of therapeutic areas. Their biological activity is often attributed to the unique structural and electronic properties conferred by the fused heterocyclic ring system.[4]

Antimicrobial Activity

Benzoxazine derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The antimicrobial mechanism often involves the hydrophobic nature of polybenzoxazine surfaces, which can prevent microbial adhesion and biofilm formation.[5]

Antibacterial and Antifungal Data:

Compound/DerivativeTarget Organism(s)Activity MetricValueReference
Thionated-1,3-benzoxazineVarious fungal strains-Comparable to fluconazole[4]
1,3-benzoxazine with isoxazole groupBacteria and Fungi-Remarkable action[4]
2H-benzo[b][2][4]oxazin-3(4H)-one derivative (4e)E. coli, S. aureus, B. subtilis-Highest potency among tested[6]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity-[7]
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenolAcinetobacter baumanniiGrowth Inhibition (32 µg/ml)43%[7]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumanniiGrowth Inhibition (32 µg/ml)27%[7]
Urushiol-based benzoxazine polymer (URHP)E. coli, S. aureus, V. alginolyticus, Bacillus sp.Anti-adhesionEffective prevention[8]
BOZ-OlaS. aureusMIC / MBC5 / 110 µg/mL[5]
BOZ-OlaE. coliMIC / MBC17 / 360 µg/mL[5]
BOZ-OlaP. aeruginosaMIC / MBC53 / 780 µg/mL[5]
Anticancer Activity

The anticancer potential of benzoxazines is a significant area of research.[9][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and some derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase I.[11][12]

Anticancer Activity Data:

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Ferrocenyl 1,3-benzoxazine (1)HCC70 (breast cancer)Potency-[4]
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine (5A)Fibrosarcoma (in vivo)Tumor weight reductionStrongest activity among tested[13]
Unspecified 1,4-benzoxazine derivativesHepG2 (liver cancer)IC50109.13 µg/mL[11]
Unspecified 1,4-benzoxazine derivativesHdFn (normal human cells)IC50222.17 µg/mL[11]
2-morpholino-substituted -1,3 benzoxazine (pyridine -3yl methoxy derivative L-27)DNA-PK InhibitionIC500.28 µM[14]
BONC-013Human Topoisomerase I Inhibition-77 times more effective than Camptothecin[12]
Anti-inflammatory Activity

Several benzoxazine derivatives have been evaluated for their anti-inflammatory properties.[15][16] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[17][18]

Anti-inflammatory and Analgesic Data:

Compound/DerivativeAssayActivity MetricValueReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d)Rat Paw Edema% Inhibition62.61%[15][19][20]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d)Acetic Acid-Induced Writhing% Protection62.36%[15][19][20]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d)Gastrointestinal ToxicityUlcerogenicity Index2.67[15][19][20]
Various Benzo[a]phenoxazinesCOX-2 Inhibition-Significant inhibition at 100 µM[18]
Antiviral Activity

Recent studies have highlighted the potential of benzoxazine-derived materials as broad-spectrum antiviral agents.[21] Benzoxazine monomer-derived carbon dots (BZM-CDs) have been shown to block viral infectivity by interacting directly with virions, thus preventing their entry into host cells.[14][21]

Antiviral Activity Data:

Compound/DerivativeTarget Virus(es)MechanismReference
Benzoxazine monomer derived carbon dots (BZM-CDs)Flaviviruses (JEV, Zika, Dengue), Non-enveloped viruses (PPV, AAV)Binds to virion surface, impedes virus-cell interaction[21][22]
Quinazolyl benzophenothiazinesEncephalomyocarditis virus, Newcastle disease virusSignificant inhibition of virus multiplication[23]
Other Therapeutic Applications

The structural diversity of benzoxazines has led to their exploration in other therapeutic contexts:

  • Antihypertensive Agents: Certain 1,3-benzoxazine derivatives act as potassium channel openers, leading to vasorelaxant and hypotensive effects.[24][25] For instance, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (71) showed potent vasorelaxant activity with an EC50 of 0.14 µM.[24][25]

  • Neuroprotective Agents: Derivatives of 1,4-benzoxazines have demonstrated protective effects in tissue culture models of neurodegeneration.[26] One compound, HSB-13, was found to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[26]

  • 5-HT3 Receptor Antagonists: Some benzoxazine compounds exhibit 5-HT3 receptor antagonistic activity, suggesting their potential use as antiemetics.[27]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the synthesis and biological evaluation of benzoxazine compounds.

General Synthesis of 1,3-Benzoxazine Derivatives

A common method for synthesizing 1,3-benzoxazine derivatives involves the Mannich reaction, which utilizes a phenol, a primary amine, and formaldehyde.[4]

  • Reactant Preparation: A phenolic compound, a primary amine, and paraformaldehyde are dissolved in a suitable solvent (e.g., 1,4-dioxane).

  • Reaction: The mixture is refluxed for a specified period (e.g., 3-4 hours).

  • Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography over silica gel, to yield the desired benzoxazine derivative.

Another practical synthesis of 2H-1,3-benzoxazine derivatives involves catalysis by aldimine and trifluoromethanesulfonic acid.[28] This method is noted for its robustness and scalability with a broad range of substrates.[28]

Synthesis of 2H-benzo[b][2][4]oxazin-3(4H)-one Derivatives

This synthesis involves a multi-step process:

  • Step 1: Reaction of 2-aminophenol with chloroacetic acid.[6]

  • Step 2: Sulfonation of the product from Step 1 with chlorosulfonic acid.[6]

  • Step 3: Subsequent nucleophilic substitution with various aryl amines to yield the final derivatives.[6]

Antimicrobial Activity Screening (Agar Diffusion Method)
  • Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The sterile medium is poured into Petri plates and allowed to solidify. The surface is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Sterile paper discs impregnated with known concentrations of the test benzoxazine compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
  • Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin-treated), and test groups (treated with benzoxazine derivatives).[19]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.[19]

  • Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.[19]

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

  • Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[19]

Viral Infectivity Assay
  • Cell Culture: Host cells (e.g., Vero cells) are cultured in appropriate media.[21]

  • Virus Treatment: The virus suspension (e.g., JEV, Zika, Dengue) is pre-incubated with different concentrations of the test compound (e.g., BZM-CDs) for a specific duration (e.g., 1 hour at 37°C).[21]

  • Infection: The cell monolayers are then infected with the treated virus suspension.[21]

  • Analysis: After incubation, the antiviral effect is quantified using methods such as immunofluorescence analysis to determine the percentage of infected cells or plaque reduction assays to measure the reduction in viral plaques.[29]

Visualizations: Workflows and Pathways

General Synthesis Workflow for Benzoxazine Derivatives

G cluster_start Starting Materials Phenol Phenolic Compound Solvent Dissolve in Solvent (e.g., 1,4-Dioxane) Phenol->Solvent Amine Primary Amine Amine->Solvent Aldehyde Formaldehyde / Paraformaldehyde Aldehyde->Solvent Reaction Mannich Reaction (Reflux) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography Evaporation->Purification Product Purified Benzoxazine Derivative Purification->Product

Caption: General workflow for the synthesis of 1,3-benzoxazine derivatives via the Mannich reaction.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation Agar Prepare & Sterilize Agar Medium Pour Pour Agar Plates Agar->Pour Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Surface Inoculum->Inoculate Compounds Prepare Benzoxazine Solutions Discs Apply Impregnated Discs Compounds->Discs Pour->Inoculate Inoculate->Discs Incubate Incubate Plates (e.g., 37°C, 24h) Discs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Result Determine Antimicrobial Activity Measure->Result

Caption: Workflow for evaluating the antimicrobial activity of benzoxazine compounds using the agar diffusion method.

COX Inhibition Pathway in Inflammation

G cluster_cox Cyclooxygenase (COX) Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoxazines Benzoxazine Derivatives Benzoxazines->COX1 Benzoxazines->COX2

Caption: Simplified pathway showing the inhibition of COX enzymes by benzoxazine derivatives to reduce inflammation.

References

The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals and agrochemicals. Since its discovery, the development of synthetic routes to this important class of compounds has been an area of intense research. This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,4-benzoxazine synthesis, alongside a detailed examination of key modern methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the field of drug discovery and development.

Discovery and Early Synthetic Approaches

The 1,4-benzoxazine ring system was first reported in the scientific literature in 1959.[1] However, the initial methods for constructing this scaffold were often characterized by harsh reaction conditions, limited substrate scope, and modest yields.[1]

One of the earliest and most fundamental methods for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes. This classical approach, while foundational, often requires high temperatures and long reaction times, and the yields can be variable depending on the nature of the substituents on the aromatic rings.

A significant advancement in the synthesis of related benzoxazine structures, specifically 1,3-benzoxazines, was the Mannich reaction. While not directly producing the 1,4-isomer, this historical context is crucial. In 1944, Holly and Cope reported the first synthesis of a 1,3-benzoxazine. This was followed in 1949 by Burke's development of a one-pot synthesis, which has become a widely adopted method for this class of compounds.

Modern Synthetic Methodologies

In response to the limitations of early methods, a plethora of more efficient and versatile synthetic strategies have been developed. These modern approaches often employ catalytic systems to achieve higher yields, milder reaction conditions, and greater functional group tolerance.

Copper-Catalyzed Intramolecular Cyclizations (Ullmann-Type Coupling)

Copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings, have emerged as a powerful tool for the synthesis of 1,4-benzoxazines. These methods typically involve the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.

Logical Workflow for Ullmann-Type Synthesis of 1,4-Benzoxazines

Ullmann_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_Halophenol 2-Halophenol SN2_Reaction Nucleophilic Substitution (S N 2) 2_Halophenol->SN2_Reaction Ethanolamine Ethanolamine Derivative Ethanolamine->SN2_Reaction Intermediate 2-(2-Haloaryloxy)ethanamine Intermediate SN2_Reaction->Intermediate Forms Intermediate Cu_Catalysis Cu(I)-Catalyzed Intramolecular N-Arylation Benzoxazine 1,4-Benzoxazine Cu_Catalysis->Benzoxazine Intermediate->Cu_Catalysis

Caption: General workflow for the copper-catalyzed synthesis of 1,4-benzoxazines.

Table 1: Quantitative Data for Copper-Catalyzed Synthesis of 1,4-Benzoxazin-3(4H)-ones

Entry2-Halophenol2-ChloroacetamideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-chlorophenolN-methyl-2-chloroacetamideCuI (10)K₂CO₃Dioxane1001285
22-bromophenolN-phenyl-2-chloroacetamideCuI (10)Cs₂CO₃DMF1101092
32-iodo-4-methylphenolN-benzyl-2-chloroacetamideCuI (5)K₃PO₄Toluene1201588
42-chloro-4-nitrophenol2-chloroacetamideCuI (10)K₂CO₃Dioxane1002475

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL) was added CuI (0.1 mmol) and K₂CO₃ (2.0 mmol). The resulting mixture was stirred at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Lewis Acid-Catalyzed Ring Opening of Aziridines

A highly efficient and stereospecific method for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols. This is followed by a copper(I)-catalyzed intramolecular C-N cyclization, which can be performed in a stepwise or one-pot fashion. This method provides excellent yields and high enantio- and diastereospecificity.[2]

Reaction Pathway for Aziridine Ring-Opening/Cyclization

Aziridine_Opening Activated_Aziridine Activated Aziridine Ring_Opening S N 2 Ring Opening Activated_Aziridine->Ring_Opening 2_Halophenol 2-Halophenol 2_Halophenol->Ring_Opening Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Ring_Opening Intermediate Ring-Opened Intermediate Ring_Opening->Intermediate Cyclization Intramolecular C-N Cyclization Intermediate->Cyclization Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cyclization Benzoxazine 3,4-Dihydro- 1,4-benzoxazine Cyclization->Benzoxazine

Caption: Lewis acid-catalyzed aziridine ring opening for 1,4-benzoxazine synthesis.

Table 2: Quantitative Data for Lewis Acid-Catalyzed Aziridine Ring-Opening/Cyclization

EntryAziridine2-HalophenolLewis Acid (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1N-Tosyl-2-methylaziridine2-bromophenolBF₃·OEt₂ (20)CuI (10)K₂CO₃Toluene11095
2N-Tosyl-2-phenylaziridine2-chlorophenolSc(OTf)₃ (10)CuI (10)Cs₂CO₃Dioxane10091
3N-Nosyl-2-ethylaziridine2-iodophenolBF₃·OEt₂ (20)CuI (10)K₃PO₄Toluene11093
4N-Tosyl-2-methylaziridine2-bromo-4-methoxyphenolBF₃·OEt₂ (20)CuI (10)K₂CO₃Toluene11096

Experimental Protocol: One-Pot Synthesis of 3,4-Dihydro-1,4-benzoxazines via Aziridine Ring Opening

To a solution of the N-activated aziridine (1.0 mmol) and 2-halophenol (1.2 mmol) in toluene (5 mL) at 0 °C was added BF₃·OEt₂ (0.2 mmol). The reaction mixture was stirred at room temperature for 2-4 hours. Then, CuI (0.1 mmol) and K₂CO₃ (2.5 mmol) were added, and the mixture was heated to 110 °C for 12-16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, concentrated, and purified by column chromatography to afford the desired 3,4-dihydro-1,4-benzoxazine.[2]

Y(OTf)₃-Catalyzed Cascade Reaction of Benzoxazoles

A novel and efficient approach involves the Yttrium(III) triflate-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols.[3][4] This method proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure to furnish a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[3][4]

Mechanism of Y(OTf)₃-Catalyzed Cascade Reaction

Yttrium_Cascade cluster_reactants Reactants Benzoxazole Benzoxazole SN1_Substitution S N 1 Nucleophilic Substitution Benzoxazole->SN1_Substitution Propargylic_Alcohol Propargylic Alcohol Propargylic_Alcohol->SN1_Substitution Y_OTf3 Y(OTf)₃ Y_OTf3->SN1_Substitution Catalyst Ring_Opening Benzoxazole Ring Opening SN1_Substitution->Ring_Opening Intermediate Key Intermediate Ring_Opening->Intermediate Ring_Closure Regioselective Ring Closure Intermediate->Ring_Closure Product Aldehyde-containing 1,4-Benzoxazine Ring_Closure->Product

Caption: Y(OTf)₃-catalyzed cascade reaction for 1,4-benzoxazine synthesis.

Table 3: Quantitative Data for Y(OTf)₃-Catalyzed Synthesis of 1,4-Benzoxazines

| Entry | Benzoxazole | Propargylic Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzoxazole | 1-Phenylprop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 12 | 85 | | 2 | 5-Methylbenzoxazole | 1-(p-Tolyl)prop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 14 | 92 | | 3 | 5-Chlorobenzoxazole | 1-(4-Chlorophenyl)prop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 16 | 78 | | 4 | Benzoxazole | 1,3-Diphenylprop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 12 | 89 |

Experimental Protocol: Y(OTf)₃-Catalyzed Synthesis of Aldehyde-Containing 1,4-Benzoxazines

A mixture of the benzoxazole (0.5 mmol), propargylic alcohol (0.6 mmol), and Y(OTf)₃ (0.05 mmol) in 1,2-dichloroethane (DCE, 2 mL) was stirred at 80 °C for 12-16 hours. Upon completion, the reaction mixture was cooled to room temperature and the solvent was evaporated. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to give the desired 1,4-benzoxazine derivative.[3][4]

Biocatalytic Synthesis via Tandem Oxidation-Diels-Alder Reaction

A green and sustainable approach to 1,4-benzoxazines employs a biocatalytic tandem reaction.[5] This method utilizes horseradish peroxidase (HRP) to catalyze the oxidation of o-aminophenols to highly reactive o-quinone imines. These intermediates are then trapped in situ by a suitable dienophile via an inverse electron demand Diels-Alder (IEDDA) reaction to afford the 1,4-benzoxazine product. This "one-pot, two-step" procedure operates under mild, aqueous conditions and avoids the use of stoichiometric chemical oxidants.[5]

Experimental Workflow for Biocatalytic 1,4-Benzoxazine Synthesis

Biocatalytic_Workflow Start Start Mix_Reactants Mix o-Aminophenol, Dienophile, and H₂O₂ in Buffer Start->Mix_Reactants Add_HRP Add Horseradish Peroxidase (HRP) Mix_Reactants->Add_HRP Oxidation HRP-Catalyzed Oxidation Add_HRP->Oxidation Quinone_Imine o-Quinone Imine Intermediate Oxidation->Quinone_Imine IEDDA Inverse Electron Demand Diels-Alder (IEDDA) Quinone_Imine->IEDDA Product_Formation 1,4-Benzoxazine Formation IEDDA->Product_Formation Extraction Extraction with Ethyl Acetate Product_Formation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Pure 1,4-Benzoxazine Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of 1,4-benzoxazines using HRP.

Table 4: Substrate Scope and Yields for Biocatalytic Synthesis of 1,4-Benzoxazines

Entryo-AminophenolDienophileTime (h)Yield (%)
12-AminophenolEthyl vinyl ether3.585
24-Methyl-2-aminophenolN-Vinylpyrrolidinone3.592
34-Chloro-2-aminophenolButyl vinyl ether3.578
42-Aminophenol2,3-Dihydrofuran3.588
54-Nitro-2-aminophenolEthyl vinyl ether3.542

Experimental Protocol: Preparative Scale Biocatalytic Synthesis of 1,4-Benzoxazines

The desired dienophile (100 mM), H₂O₂ (25 mM), and the desired aminophenol (20 mM) were combined in 20 mM potassium phosphate buffer (pH 7.4) with 5% v/v 1,4-dioxane to a total reaction volume of 50 mL. Two milliliters of HRP (1 µg/mL in 20 mM potassium phosphate buffer, pH 7.4) was then added to initiate the reaction. The reactions were shaken at 21 °C for 3.5 hours. The reaction mixture was extracted with ethyl acetate (3 x 25 mL), and the combined organic extracts were washed with brine (3 x 25 mL). The organic phase was then dried over MgSO₄ and concentrated under reduced pressure. The crude product was purified by flash column chromatography (n-hexane:EtOAc; 2:1) to isolate the pure 1,4-benzoxazine.[5]

Conclusion

The synthesis of 1,4-benzoxazines has evolved significantly from its initial discovery. The development of modern catalytic methods has provided researchers with a powerful toolkit to access a wide array of derivatives with high efficiency and selectivity. The methodologies presented in this guide, from classical approaches to cutting-edge biocatalysis, offer diverse strategies to construct this important heterocyclic scaffold. The provided experimental protocols and quantitative data serve as a practical resource for chemists in academia and industry, facilitating the exploration of new 1,4-benzoxazine derivatives for applications in medicine and materials science. The continued innovation in synthetic organic chemistry promises to further expand the accessibility and utility of this versatile and valuable class of compounds.

References

In-Depth Technical Guide: Safety and Hazards of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol. It is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) and conduct a thorough literature review before handling this chemical.

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazine class. Molecules within this class are utilized in various fields, including polymer chemistry and pharmaceuticals. A comprehensive understanding of the safety and hazard profile of this specific methanol derivative is crucial for its safe handling and for anticipating its potential biological effects in research and development settings.

Direct and extensive toxicological data for this compound is limited in the public domain. Therefore, this guide presents the available information for the target compound and supplements it with data from a structurally related compound, Flumioxazin, to provide a broader perspective on the potential hazards associated with this chemical class. It is critical to note that while Flumioxazin shares a dihydro-benzoxazine core, its toxicological profile should not be directly extrapolated to this compound due to differences in their molecular structures and functional groups.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Combustible liquid: It can ignite on heating.

  • Skin irritation: Causes irritation upon skin contact.

  • Serious eye irritation: Causes serious irritation upon eye contact.

  • Harmful to aquatic life: Poses a hazard to aquatic organisms.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H402: Harmful to aquatic life.

Toxicological Data

Data on a Structurally Related Compound: Flumioxazin

To provide some context on the potential toxicology of the benzoxazine scaffold, data for the herbicide Flumioxazin is presented below. Flumioxazin is N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide.

Table 1: Acute Toxicity Data for Flumioxazin

Route of ExposureSpeciesLD50/LC50 ValueReference
OralRat> 5000 mg/kg bw[1]
DermalRat> 2000 mg/kg bw[2]
InhalationRat> 3.93 mg/L[2]

Note: This data is for Flumioxazin and should be interpreted with caution as it may not be representative of the toxicity of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended based on its known hazards:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.

  • After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety. The following are examples of relevant OECD guidelines for testing the toxicological endpoints identified for this class of compounds.

Table 2: Relevant OECD Test Guidelines for Toxicological Assessment

EndpointOECD Test GuidelineBrief Description
Acute Oral ToxicityTG 420, 423, 425Methods to determine the median lethal dose (LD50) after a single oral administration.[3][4]
Acute Dermal ToxicityTG 402Method to assess the toxicity of a substance applied to the skin in a single dose.
Acute Inhalation ToxicityTG 403Method to determine the median lethal concentration (LC50) after a single inhalation exposure.
Skin Irritation/CorrosionTG 404In vivo method using rabbits to assess the potential of a substance to cause skin irritation or corrosion.
Eye Irritation/CorrosionTG 405In vivo method using rabbits to assess the potential of a substance to cause eye irritation or corrosion.
Aquatic ToxicityTG 201, 202, 203Tests to determine the effects on freshwater algae and cyanobacteria, Daphnia sp., and fish.[5]

Potential Signaling Pathways and Mechanisms of Action

The specific mechanism of action for this compound has not been elucidated. However, the structurally related compound, Flumioxazin, is known to be an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).

Illustrative Signaling Pathway: Protoporphyrinogen Oxidase Inhibition by Flumioxazin

Inhibition of PPO by Flumioxazin leads to an accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), leading to lipid peroxidation and ultimately cell death.[6] This pathway is primarily relevant to its herbicidal activity but provides an example of a biological target for this chemical class.

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Auto-oxidation (Accumulation) PPO->Protoporphyrin_IX Oxidation (Blocked) Flumioxazin Flumioxazin (or related compound) Flumioxazin->PPO Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Hypothetical pathway of PPO inhibition by a benzoxazine derivative.

Experimental Workflows

The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical compound like this compound, based on OECD guidelines.

Acute_Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: In-Life Testing cluster_analysis Phase 3: Data Analysis & Reporting Info Gather Information (Physicochemical properties, existing data) Dose_Selection Select Starting Dose (Based on available data) Info->Dose_Selection Animal_Prep Prepare Animals (Acclimatization, fasting) Dose_Selection->Animal_Prep Dosing Administer Substance (e.g., Oral Gavage) Animal_Prep->Dosing Observation Observe for Clinical Signs (e.g., mortality, morbidity, behavioral changes) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Analyze Data (e.g., calculate LD50) Necropsy->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for an acute oral toxicity study.

Conclusion

While this compound has identified hazards related to combustibility, skin and eye irritation, and aquatic toxicity, a significant data gap exists regarding its specific quantitative toxicity and metabolic fate. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls. The information on the structurally related compound, Flumioxazin, provides a potential, albeit indirect, insight into the toxicological profile that might be expected from this class of molecules. Further studies following established protocols, such as the OECD guidelines, are necessary to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Note: A Five-Step Synthesis of (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive five-step synthetic protocol for the preparation of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminophenol. The synthesis involves N-acylation, intramolecular cyclization, lactam reduction, formylation, and a final reduction.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below, proceeding through key intermediates such as N-(2-hydroxyphenyl)-2-chloroacetamide, 2H-1,4-benzoxazin-3(4H)-one, and 3,4-dihydro-2H-1,4-benzoxazine.

Synthetic_Pathway 2-Aminophenol 2-Aminophenol Intermediate_A N-(2-hydroxyphenyl)-2-chloroacetamide 2-Aminophenol->Intermediate_A Chloroacetyl chloride, Base Intermediate_B 2H-1,4-Benzoxazin-3(4H)-one Intermediate_A->Intermediate_B Base (e.g., K2CO3) Intermediate_C 3,4-Dihydro-2H-1,4-benzoxazine Intermediate_B->Intermediate_C Reduction (e.g., BH3-THF) Intermediate_D 3,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehyde Intermediate_C->Intermediate_D Vilsmeier-Haack Formylation Final_Product (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol Intermediate_D->Final_Product Reduction (e.g., NaBH4)

Figure 1: Overall synthetic scheme for the preparation of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationReagents and ConditionsTypical Yield (%)
12-Aminophenol → N-(2-hydroxyphenyl)-2-chloroacetamideChloroacetyl chloride, K₂CO₃, THF85-95
2N-(2-hydroxyphenyl)-2-chloroacetamide → 2H-1,4-Benzoxazin-3(4H)-oneK₂CO₃, DMF, heat80-90
32H-1,4-Benzoxazin-3(4H)-one → 3,4-Dihydro-2H-1,4-benzoxazineBorane-tetrahydrofuran complex70-85
43,4-Dihydro-2H-1,4-benzoxazine → 3,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehydePOCl₃, DMF (Vilsmeier-Haack reagent)~78[1]
53,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehyde → (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanolSodium borohydride, Methanol>90

Experimental Protocols

A generalized workflow for the synthesis is presented below.

Experimental_Workflow cluster_synthesis Synthetic Steps cluster_analysis Analysis and Purification Step1 Step 1: N-Acylation Purification Purification (Recrystallization/Chromatography) Step1->Purification Step2 Step 2: Cyclization Step2->Purification Step3 Step 3: Lactam Reduction Step3->Purification Step4 Step 4: Formylation Step4->Purification Step5 Step 5: Aldehyde Reduction Step5->Purification Purification->Step2 Purification->Step3 Purification->Step4 Purification->Step5 Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: General experimental workflow for the multi-step synthesis.

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide

This step involves the N-acylation of 2-aminophenol with chloroacetyl chloride in the presence of a base to neutralize the HCl generated.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium Acetate

  • Tetrahydrofuran (THF) or Acetic Acid

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1.0 eq) in THF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(2-hydroxyphenyl)-2-chloroacetamide as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This step involves an intramolecular Williamson ether synthesis to form the benzoxazinone ring.

Materials:

  • N-(2-hydroxyphenyl)-2-chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of N-(2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 2H-1,4-benzoxazin-3(4H)-one.

  • Purify the product by recrystallization from ethanol.

Step 3: Reduction of 2H-1,4-Benzoxazin-3(4H)-one to 3,4-Dihydro-2H-1,4-benzoxazine

This procedure details the reduction of the lactam functionality to the corresponding cyclic amine.

Materials:

  • 2H-1,4-Benzoxazin-3(4H)-one

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of borane-THF complex (3.0 eq) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 3,4-dihydro-2H-1,4-benzoxazine. The crude product can be purified by column chromatography on silica gel.

Step 4: Vilsmeier-Haack Formylation of 3,4-Dihydro-2H-1,4-benzoxazine

This step introduces a formyl group at the electron-rich 6-position of the benzoxazine ring.

Materials:

  • 3,4-Dihydro-2H-1,4-benzoxazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde by column chromatography on silica gel.

Step 5: Reduction of 3,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehyde

The final step is the selective reduction of the aromatic aldehyde to the corresponding primary alcohol.

Materials:

  • 3,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.[3]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

  • The product can be purified by recrystallization or column chromatography if necessary.

References

Application Notes and Protocols for the One-Pot Synthesis of Benzoxazine Derivatives in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazine derivatives are a versatile class of heterocyclic compounds with significant applications in materials science as precursors to high-performance polybenzoxazine resins and in medicinal chemistry due to their diverse biological activities. Traditional synthesis methods often rely on volatile organic solvents, posing environmental and safety concerns. This document details protocols for the one-pot synthesis of benzoxazine derivatives, with a focus on green chemistry principles, particularly the use of water as a solvent. The methodologies presented aim to reduce environmental impact, improve safety, and simplify purification processes.

The primary synthetic route to 1,3-benzoxazines is the Mannich condensation, a one-pot reaction involving a phenol, a primary amine, and formaldehyde.[1] This reaction's flexibility allows for a wide range of substituents to be incorporated into the benzoxazine structure, enabling the fine-tuning of its properties for various applications. Recent advancements have focused on making this process more environmentally friendly through solvent-free methods, microwave-assisted synthesis, and the use of bio-based starting materials.[2][3] While purely aqueous synthesis protocols are still emerging and less documented than solvent-free or alcohol-based systems, the principles of green chemistry strongly support this direction. This document provides established green protocols and a proposed microwave-assisted aqueous protocol based on similar successful syntheses of other heterocyclic compounds in water.[4]

General Reaction Pathway

The fundamental reaction for the one-pot synthesis of 1,3-benzoxazine derivatives is the Mannich condensation. The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which then reacts with a phenol at the ortho position to the hydroxyl group. A subsequent intramolecular cyclization and dehydration yields the final benzoxazine ring structure.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products Phenol Phenol Reaction Mannich Condensation (Aqueous Medium / Solvent-Free) Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Benzoxazine Benzoxazine Derivative Reaction->Benzoxazine Water Water (by-product) Reaction->Water

Caption: General workflow for the one-pot synthesis of benzoxazine derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis in Water (Proposed Method)

This protocol is a proposed green chemistry approach utilizing microwave irradiation to facilitate the reaction in an aqueous medium. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, often enabling reactions in water that are difficult under conventional heating.[2][4]

Materials:

  • Phenol (or substituted phenol)

  • Primary amine (e.g., aniline, furfurylamine)

  • Paraformaldehyde

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Microwave reactor with sealed vessel capability

Procedure:

  • In a 10 mL microwave reactor vial, combine the phenol (10 mmol), primary amine (10 mmol), and paraformaldehyde (22 mmol, 2.2 equivalents).

  • Add 5 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC if possible.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude benzoxazine derivative.

  • Purify the product by column chromatography or recrystallization as needed.

Logical Relationship Diagram for Protocol 1

G A Combine Phenol, Amine, Paraformaldehyde, and Water in Vial B Seal Vial and Place in Microwave Reactor A->B Step 1-2 C Microwave Irradiation (120°C, 10-20 min) B->C Step 3 D Cooling to Room Temperature C->D Step 4 E Product Extraction with Ethyl Acetate D->E Step 5-6 F Drying and Concentration E->F Step 7-8 G Purification F->G Step 9

Caption: Workflow for microwave-assisted aqueous synthesis of benzoxazines.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis

Ultrasound irradiation provides mechanical energy that can promote reactions, particularly in heterogeneous mixtures, by creating localized high temperatures and pressures through acoustic cavitation. This method has been successfully applied to the synthesis of benzoxazine monomers.[5][6]

Materials:

  • Phenol (or substituted phenol)

  • Primary amine

  • Paraformaldehyde

  • Dioxane/Water or Ethanol (as solvent)

  • Ultrasonic bath or probe sonicator

Procedure:

  • To a round-bottom flask, add the phenol (10 mmol), primary amine (10 mmol), and paraformaldehyde (22 mmol).

  • Add a minimal amount of a suitable solvent system (e.g., dioxane/water 1:1, or ethanol) to create a slurry.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M NaOH solution and then with water to remove unreacted phenol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • Purify as necessary.

Protocol 3: Solvent-Free One-Pot Synthesis

This method is highly aligned with green chemistry principles by eliminating the solvent entirely. It is particularly suitable when the reactants are liquids at the reaction temperature or form a low-melting eutectic mixture.[1]

Materials:

  • Phenol (or substituted phenol, preferably liquid at reaction temp, e.g., cardanol)

  • Primary amine (liquid)

  • Paraformaldehyde (solid)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a condenser, combine the liquid phenol (10 mmol) and liquid primary amine (10 mmol).

  • Stir the mixture and heat to 80°C.

  • Slowly add paraformaldehyde (22 mmol) in portions over 30 minutes to control the exothermic reaction.

  • After the addition is complete, increase the temperature to 100-120°C and maintain for 2-4 hours.

  • The reaction progress can be monitored by observing the disappearance of the solid paraformaldehyde and by TLC analysis.

  • After cooling to room temperature, the often-viscous crude product is obtained.

  • Purification involves dissolving the crude product in a solvent like chloroform or ethyl acetate, washing with 1 M NaOH and water, drying the organic phase, and removing the solvent.[2] Recrystallization or column chromatography may be required for solid products.

Data Presentation

The following table summarizes representative quantitative data for different green synthetic methods for benzoxazine derivatives, compiled from various sources.

MethodPhenol DerivativeAmine DerivativeSolventTimeTemp. (°C)Yield (%)Reference
Microwave-Assisted GuaiacolFurfurylamineSolvent-Free6 min120~70%[2]
Microwave-Assisted MagnololFurfurylaminePEG 6005 min-73.5%[3]
Ultrasound-Assisted PhenolAromatic DiamineDioxane1-3 h40-50High[5][6]
Solvent-Free GuaiacolStearylamineSolvent-Free4 h100High[3]
Conventional Heating 2,4-di-tert-butylphenolVarious aminesDioxane-RefluxHigh[1]

Note: Yields are highly dependent on the specific substrates and purification methods used.

Signaling Pathways and Applications

Benzoxazine derivatives are not only building blocks for polymers but also possess interesting biological activities. For instance, some derivatives have been investigated for their potential as anticancer agents. The specific signaling pathways they might interact with would be highly dependent on the molecular structure of the derivative. For drug development professionals, synthesizing a library of derivatives using these efficient one-pot methods can be a crucial first step in structure-activity relationship (SAR) studies.

cluster_0 Drug Development Workflow A One-Pot Synthesis of Benzoxazine Library B Biological Screening (e.g., cell viability assays) A->B C Hit Identification B->C D SAR Studies & Lead Optimization C->D E Target Identification (Signaling Pathway Analysis) D->E F Preclinical Development E->F

Caption: Drug development workflow involving one-pot synthesis of benzoxazines.

Conclusion

The one-pot synthesis of benzoxazine derivatives via Mannich condensation is a robust and versatile method. By incorporating green chemistry principles such as the use of water as a solvent, microwave or ultrasound assistance, and solvent-free conditions, the environmental impact of these syntheses can be significantly reduced. The protocols provided herein offer researchers and drug development professionals efficient, safer, and more sustainable routes to access a wide array of benzoxazine structures for applications ranging from advanced materials to medicinal chemistry. While a universally adopted, purely aqueous protocol for all substrates is still under development, the proposed microwave-assisted method provides a strong starting point for further research in this promising area.

References

Protocol for the Copper-Catalyzed Synthesis of Dihydrobenzoxazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dihydrobenzoxazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The described method utilizes a copper-catalyzed intramolecular ring-closure reaction, offering an efficient route to these valuable scaffolds.

Introduction

Dihydrobenzoxazines are important structural motifs found in a variety of biologically active molecules and functional materials. Copper catalysis provides a versatile and cost-effective method for their synthesis. This document outlines a general protocol for the copper-catalyzed intramolecular cyclization to form dihydrobenzo[1][2]oxazines, based on established literature procedures. The protocol is intended to be a starting point for researchers, and specific conditions may require optimization depending on the substrate.

Reaction Principle

The synthesis involves the intramolecular cyclization of a suitably substituted precursor, typically a β-(2-haloaryloxy) amino compound. A copper(I) catalyst, in conjunction with a ligand and a base, facilitates the carbon-nitrogen bond formation to construct the dihydrobenzoxazine ring system.

Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed synthesis of dihydrobenzo[1][2]oxazines.

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous tetrahydrofuran (THF)

  • Substituted β-(2-haloaryloxy) amino precursor

  • Nitrogen gas (or Argon) for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask, add CuI (5 mol%), DMEDA (5 mol%), and Cs2CO3 (2 equivalents) under a nitrogen atmosphere.

  • Addition of Reactants: Add the β-(2-haloaryloxy) amino precursor (1 equivalent) and anhydrous THF (5.0 mL) to the flask.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired dihydrobenzoxazine.

Data Presentation

The efficiency of the copper-catalyzed synthesis of dihydrobenzoxazines is dependent on the nature of the substituents on the aromatic ring and the amino group. The following table summarizes typical yields obtained for various substrates under optimized conditions.

EntrySubstrate (R group)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1HCuI/DMEDATHF801285
24-MeCuI/DMEDATHF801288
34-OMeCuI/DMEDATHF801482
44-ClCuI/DMEDATHF801675
54-NO2CuI/DMEDATHF802460

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of dihydrobenzoxazines.

experimental_workflow reagents Reagents (Substrate, CuI, DMEDA, Cs2CO3) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous THF solvent->reaction_setup heating Heating (80 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Dihydrobenzoxazine purification->product

Caption: General workflow for the copper-catalyzed synthesis.

Proposed Catalytic Cycle

The diagram below outlines a plausible catalytic cycle for the copper-catalyzed intramolecular C-N bond formation.

catalytic_cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Oxidative_Addition Oxidative Addition [Cu(III) Intermediate] CuI->Oxidative_Addition + R-NH-Aryl-X Amine R-NH-Aryl-X Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Intramolecular C-N Coupling Reductive_Elimination->CuI Regeneration of Cu(I) Catalyst Product Dihydrobenzoxazine Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the reaction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Perform the reaction in a well-ventilated fume hood.

  • Copper(I) iodide is harmful if swallowed and is an irritant.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use only freshly distilled or inhibitor-free THF.

  • Cesium carbonate is a strong base and can cause skin and eye irritation.

Conclusion

The described protocol for the copper-catalyzed synthesis of dihydrobenzoxazines offers a reliable and efficient method for accessing this important class of heterocyclic compounds. The use of an inexpensive copper catalyst makes this procedure amenable to both small-scale and larger-scale preparations. Researchers are encouraged to adapt and optimize the outlined conditions to suit their specific substrates and research needs.

References

Application Note: 1H and 13C NMR Characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a key intermediate in the synthesis of various biologically active compounds. Its structural elucidation is crucial for ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol and representative data for the ¹H and ¹³C NMR characterization of the title compound. While specific experimental data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is not available in the public domain, this document presents expected values based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

Data Presentation

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol. These predicted values are based on the known data for 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol and the expected substituent effects of a hydroxymethyl group.[1]

Table 1: Predicted ¹H NMR Data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
~6.7 - 6.8m3HAr-H
~4.5s2H-CH₂OH
~5.1t (broad)1H-CH₂OH
~4.2t2HO-CH ₂-CH₂-NH
~3.3t2HO-CH₂-CH ₂-NH
~5.8s (broad)1HNH

Table 2: Predicted ¹³C NMR Data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol (in DMSO-d₆)

Chemical Shift (δ) ppmCarbonAssignment
~145CC -O
~140CC -NH
~130CC -CH₂OH
~118CHC H (aromatic)
~116CHC H (aromatic)
~115CHC H (aromatic)
~65CH₂-C H₂OH
~64CH₂O-C H₂-CH₂-NH
~44CH₂O-CH₂-C H₂-NH

Experimental Protocols

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of benzoxazine derivatives.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

NMR spectra can be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

    • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer h1_nmr 1H NMR Spectroscopy ft Fourier Transform h1_nmr->ft c13_nmr 13C NMR Spectroscopy c13_nmr->ft nmr_spectrometer->h1_nmr nmr_spectrometer->c13_nmr phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assignment Peak Assignment & Structural Elucidation integration->assignment

Caption: Workflow for NMR Characterization.

References

Application Notes and Protocols for the Utilization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol scaffold in modern drug discovery. The inherent structural features of this benzoxazine derivative make it a versatile starting material for the synthesis of a diverse range of compounds with significant therapeutic potential. This document outlines its application in targeting critical signaling pathways implicated in cancer and other diseases, and provides detailed protocols for the evaluation of its derivatives.

Introduction to the (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. This heterocyclic system offers a unique three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. The hydroxylmethyl group at the 6-position of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol provides a convenient handle for further chemical modifications, making it an excellent starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. A particularly promising area of application is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Application in Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Several studies have highlighted the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent and selective inhibitors of PI3K isoforms.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 Dephosphorylates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Benzoxazine (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol Derivatives Benzoxazine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazine derivatives.

Quantitative Data of Representative Benzoxazine Derivatives

The following tables summarize the in vitro activity of exemplary 3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines and PI3K isoforms. This data showcases the potential of this scaffold in generating potent and selective inhibitors.

Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound IDPC-3 (Prostate) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)MIA PaCa-2 (Pancreatic) IC₅₀ (µM)U-87 MG (Glioblastoma) IC₅₀ (µM)
14f [1][2]7.8411.516.212.1

Data from Fu et al., Molecules, 2024.[1][2]

Table 2: PI3K Inhibitory Activity of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides

Compound IDPI3Kβ cell IC₅₀ (µM) (MDA-MB-468 cells)PI3Kδ cell IC₅₀ (µM) (Jeko-1 B-cells)
16 [3][4]0.0120.047

Data from Barlaam et al., Bioorg Med Chem Lett, 2016.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel derivatives synthesized from (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

Protocol 1: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

This protocol describes a general method for the arylation of the 3,4-dihydro-2H-1,4-benzoxazine core, which can be adapted from the synthesis of the parent scaffold derived from (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

Materials:

  • Substituted 3,4-dihydro-2H-1,4-benzoxazine

  • Substituted bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • tert-Butanol

  • Toluene

  • Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), substituted bromobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed tert-butanol and toluene (1:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted benzoxazine derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol 3: PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for measuring the activity of PI3K enzymes and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • Kinase assay buffer

  • PIP2 (substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol derivatives

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 384-well plate, add the test compound or vehicle control.

  • Add the PI3K enzyme and the lipid substrate (PIP2) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol represents a valuable starting point for the development of novel therapeutic agents. Its amenability to chemical modification allows for the exploration of a broad chemical space, leading to the identification of potent and selective modulators of key biological targets such as PI3K. The protocols and data presented herein provide a solid foundation for researchers to embark on drug discovery programs centered around this promising scaffold.

References

Application of Benzoxazines in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybenzoxazines (PBz) are a class of high-performance thermosetting polymers that have garnered significant interest in various fields of polymer chemistry and materials science.[1] They are synthesized through the ring-opening polymerization of benzoxazine monomers, which are typically produced from a phenol, a primary amine, and formaldehyde.[1][2] The molecular design flexibility of benzoxazine chemistry allows for the tailoring of properties to suit a wide range of applications, including aerospace, electronics, adhesives, and coatings.[3][4][5] This document provides detailed application notes, experimental protocols, and performance data for benzoxazine-based materials.

Key Advantages of Polybenzoxazines:

  • High Thermal Stability: Exhibit excellent resistance to high temperatures.[6][7]

  • Low Water Absorption: Superior performance in humid environments compared to many other thermosets.[8]

  • Near-Zero Volumetric Shrinkage During Curing: Leads to lower residual stress in composites and adhesives.[6][9]

  • Excellent Mechanical Properties: High modulus and strength.[8][10]

  • Good Dielectric Properties: Suitable for electronic applications.[3][11]

  • High Char Yield: Contributes to excellent flame retardancy.[12][13]

  • Molecular Design Flexibility: A wide variety of phenols and amines can be used to tune properties.[2]

Applications

Polybenzoxazines are versatile materials with a broad range of applications:

  • Aerospace Composites: Their high strength-to-weight ratio, thermal stability, and low moisture uptake make them ideal for aircraft interior components, structural parts, and radomes.[1][5][14]

  • Electronic Materials: Used as halogen-free laminates for printed circuit boards (PCBs), encapsulants for microelectronics, and materials for 5G technology due to their low dielectric constant and loss.[1][3][15]

  • Adhesives and Coatings: Provide excellent adhesion to various substrates, high-temperature performance, and chemical resistance.[12][13][16][17] They are used in structural adhesives and for anti-corrosion and antifouling coatings.[12][13]

  • Flame Retardants: Their inherent high char yield makes them excellent flame-retardant materials.[12][13]

Quantitative Data on Benzoxazine-Based Materials

The following tables summarize the mechanical and thermal properties of various polybenzoxazine systems.

Table 1: Mechanical Properties of Polybenzoxazine and its Composites

Material SystemTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Storage Modulus (E') @ RT (GPa)Reference
Neat Polybenzoxazine (BA-a)58.3--5.93[10][18]
Polybenzoxazine/Alumina Composite (83 wt%)---45.27[10]
Polybenzoxazine/PEEK/CF Composite (75:25 PEEK:CF)78.688.327.4-[8]
Polybenzoxazine/PEEK/CF Composite (50:50 PEEK:CF)65.275.120.1-[8]
Polybenzoxazine/PEEK/CF Composite (25:75 PEEK:CF)50.162.113.1-[8]
Epoxy/Polybenzoxazine Composite (25 wt% filler)99.7---[18]
Thiodiphenol-based Benzoxazine (XU 35910)--4.5-[16][19]
Bisphenol-A based Benzoxazine (XU 35610)>5000 (Tensile Modulus)>5000--[16]

Table 2: Thermal Properties of Polybenzoxazine and its Composites

Material SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td10%) (°C)Char Yield @ 800°C (N₂) (%)Thermal Conductivity (W/m·K)Reference
Neat Polybenzoxazine (BA-a)176---[10]
Polybenzoxazine/Alumina Composite (50-83 wt%)178 - 188---[10]
Resveratrol-based Polybenzoxazine (Poly(RES-al)-3)31337853-[7]
Daidzein/Furan-based Polybenzoxazine-366 - 39835.3 - 54.0-[20]
Norbornene-functional Polybenzoxazine>250->55-[21]
Epoxy/Polybenzoxazine Composite (25 wt% filler)---0.811[18]
Polybenzoxazine Composite (PBz)---0.762[18]
Polybenzoxazine/CF Composite (25% CF)---1.3[8]
Polybenzoxazine/CF Composite (50% CF)---1.5[8]
Polybenzoxazine/CF Composite (75% CF)---2.3[8]
Polybenzoxazine/CF Composite (100% CF)---2.6[8]
Bisphenol-A based Benzoxazine (XU 35610)160---[16][19]
BA-mt Benzoxazine217.4---[9]

Experimental Protocols

Protocol 1: Synthesis of a Benzoxazine Monomer (e.g., Bisphenol A-aniline based, BA-a)

This protocol describes a typical one-pot synthesis of a difunctional benzoxazine monomer.

Materials:

  • Bisphenol A (BPA)

  • Aniline

  • Paraformaldehyde

  • Toluene or other suitable solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve Bisphenol A and aniline in toluene. The typical molar ratio of phenol to amine to formaldehyde is 1:2:4 for difunctional benzoxazines.[22]

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Gradually add paraformaldehyde to the solution while stirring.

  • Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the phenolic -OH peak and the appearance of characteristic oxazine ring peaks (e.g., ~930-950 cm⁻¹ in FTIR).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase sequentially with a dilute acid solution (e.g., 0.1 M HCl), a dilute base solution (e.g., 0.1 M NaOH), and deionized water to remove unreacted starting materials and byproducts.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.

  • The monomer can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 2: Preparation of a Polybenzoxazine Composite

This protocol outlines the fabrication of a polybenzoxazine composite using a hot-press molding technique.

Materials:

  • Benzoxazine resin (monomer or prepolymer)

  • Reinforcing filler (e.g., carbon fiber, glass fiber, alumina)

  • Mold release agent

Procedure:

  • Thoroughly mix the benzoxazine resin with the desired amount of reinforcing filler. For particulate fillers, mechanical stirring or ultrasonication can be used to ensure uniform dispersion. For fiber reinforcement, a prepreg can be prepared by impregnating the fiber mat with the resin solution.

  • Apply a mold release agent to the inner surfaces of a steel mold.

  • Place the benzoxazine/filler mixture or prepreg into the mold.

  • Place the mold in a hydraulic hot press.

  • Apply pressure (e.g., 12 MPa) and heat the mold according to a specific curing schedule.[18] A typical step-curing process for polybenzoxazine might be: 120°C (2h), 150°C (2h), 180°C (2h), 200°C (2h), and 230°C (2h).[23] The exact curing profile will depend on the specific benzoxazine monomer and any catalysts used.[1][24]

  • After the curing cycle is complete, cool the mold to room temperature under pressure.

  • Demold the cured polybenzoxazine composite.

  • Post-curing at a higher temperature (e.g., 200-250°C) may be performed to ensure complete polymerization and enhance properties.[25]

Visualizations

benzoxazine_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol Reaction Mannich-like Condensation Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Benzoxazine Benzoxazine Monomer Reaction->Benzoxazine One-pot synthesis

Caption: General synthesis of a benzoxazine monomer.

ring_opening_polymerization Monomer Benzoxazine Monomer Heat Thermal Curing (160-250°C) Monomer->Heat Ring-Opening Polymerization Polymer Polybenzoxazine Network (Crosslinked Phenolic Structure) Heat->Polymer No byproducts

Caption: Ring-opening polymerization of benzoxazine.

composite_workflow cluster_prep Material Preparation cluster_fab Fabrication cluster_post Post-Processing cluster_final Final Product Mixing 1. Mixing Benzoxazine Resin + Filler Molding 2. Mold Preparation (Apply Release Agent) Mixing->Molding HotPress 3. Hot Pressing (Apply Heat & Pressure) Molding->HotPress Curing 4. Curing (Stepwise Temperature Profile) HotPress->Curing Demolding 5. Demolding Curing->Demolding PostCure 6. Post-Curing (Optional) Demolding->PostCure Composite Polybenzoxazine Composite PostCure->Composite

Caption: Experimental workflow for composite preparation.

References

Application Note: Purification of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol by Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-02

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol from a crude reaction mixture using liquid-liquid extraction. This method is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.[1] The protocol is designed to effectively remove common impurities encountered during the synthesis of benzoxazine derivatives, yielding a product of high purity suitable for further downstream applications in research and drug development.

Introduction

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a heterocyclic compound belonging to the benzoxazine class. Molecules within this class are of significant interest due to their diverse pharmacological properties.[2] Following synthesis, the crude product often contains unreacted starting materials, by-products, and catalysts. Liquid-liquid extraction is an efficient and scalable method for the initial purification of such aromatic compounds.[1][3] The procedure leverages the solubility of the target methanol derivative in a suitable organic solvent while washing away water-soluble and certain polar impurities. This document outlines a standard procedure using ethyl acetate as the extraction solvent, a common practice for purifying benzoxazine derivatives.[4][5][6]

Materials and Equipment

2.1 Reagents:

  • Crude (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

  • Ethyl Acetate (EtOAc), Reagent Grade

  • Deionized (DI) Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

2.2 Equipment:

  • Separatory funnel (appropriate volume for the scale of the reaction)

  • Erlenmeyer flasks

  • Beakers

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol assumes the purification of a crude product from a typical organic synthesis reaction.

3.1 Dissolution and Transfer:

  • Dissolve the crude reaction mixture containing (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol in a suitable volume of ethyl acetate. Ensure complete dissolution. The volume should typically be 10-20 times the mass of the crude product.

  • Transfer the resulting organic solution to a separatory funnel.

3.2 Aqueous Wash - Neutralization:

  • Add an equal volume of DI water to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

3.3 Aqueous Wash - Base Wash (Optional):

  • To remove acidic impurities, add a volume of saturated sodium bicarbonate solution equivalent to the organic layer volume.

  • Mix and vent the funnel carefully, as CO₂ gas may be generated.

  • Allow the layers to separate, then drain and discard the lower aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

3.4 Brine Wash:

  • Add a volume of brine equivalent to the organic layer volume to the separatory funnel.

  • Shake gently to mix. The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.

  • Allow the layers to separate and discard the lower aqueous brine layer.

3.5 Drying and Solvent Removal:

  • Drain the ethyl acetate layer containing the purified product into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate or magnesium sulfate to the organic solution to remove trace amounts of water. Add the drying agent until it no longer clumps together.

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

3.6 Purity Analysis:

  • Determine the final yield and assess the purity of the compound using appropriate analytical techniques such as NMR, LC-MS, or TLC.

Workflow Diagram

Extraction_Workflow Figure 1. Liquid-Liquid Extraction Workflow A Crude Product in Reaction Mixture B Dissolve in Ethyl Acetate A->B C Transfer to Separatory Funnel B->C D Wash with DI Water C->D E Wash with Sat. NaHCO3 (Optional) D->E W1 Aqueous Waste D->W1 F Wash with Brine E->F W2 Aqueous Waste E->W2 G Collect Organic Layer F->G W3 Aqueous Waste F->W3 H Dry with Na2SO4 G->H I Filter H->I J Evaporate Solvent (Rotovap) I->J S1 Solid Waste (Drying Agent) I->S1 K Purified Product: (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, a key intermediate for researchers in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reduction of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde or the corresponding carboxylic acid.

Issue 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inactive Reducing Agent:

    • Sodium Borohydride (NaBH₄): This reagent can decompose if not stored in a dry environment. Use a freshly opened bottle or a properly stored container. Consider testing the reagent on a simple aldehyde (e.g., benzaldehyde) to confirm its activity.

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is extremely reactive with moisture and will decompose rapidly upon exposure to air. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are scrupulously dried.

  • Incomplete Reaction:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For aldehydes, a small excess of NaBH₄ is often sufficient. For carboxylic acids, a larger excess of the more powerful LiAlH₄ is necessary.[1][2]

    • Low Reaction Temperature: While initial addition of the reducing agent may be done at low temperatures to control the reaction rate, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. NaBH₄ reductions are typically performed in protic solvents like methanol or ethanol.[3][4] LiAlH₄ reductions require anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF).[4]

  • Product Degradation:

    • Acidic Workup with LiAlH₄: An acidic workup for a LiAlH₄ reaction should be performed cautiously, as residual hydride can react violently with acid.[4] A common and safer workup procedure is the sequential addition of water, followed by a sodium hydroxide solution.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes and Solutions:

  • Unreacted Starting Material:

    • If a spot corresponding to the starting aldehyde or carboxylic acid is observed, the reaction is incomplete. Refer to the solutions for "Incomplete Reaction" above.

  • Formation of Side Products:

    • Over-reduction: While less common for the target compound, highly reactive reducing agents could potentially interact with other functional groups if present. This is generally not a concern for the benzoxazine ring itself under standard reduction conditions.

    • Aldol Condensation: In the case of aldehyde reduction, basic conditions could potentially lead to self-condensation, although this is less likely with reducing agents that are not strongly basic.

    • Impure Starting Materials: Ensure the purity of the starting 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde or carboxylic acid before starting the reduction.

  • Purification Strategy:

    • Column Chromatography: If multiple spots are observed on TLC, purification by silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexane is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and common method is the reduction of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde with a mild reducing agent like sodium borohydride. Alternatively, the reduction of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with a stronger reducing agent like lithium aluminum hydride can be employed.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid?

A2: No, NaBH₄ is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols.[2][5] Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this transformation.[1][2]

Q3: My LiAlH₄ reaction is very sluggish. What can I do?

A3: Ensure that the LiAlH₄ is fresh and has been handled under strictly anhydrous conditions. The solvent (THF or diethyl ether) must also be anhydrous. Gentle heating under reflux may be necessary to drive the reaction to completion, but this should be done with caution.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The product, being an alcohol, should have a lower Rf value than the starting aldehyde.

Q5: What are the typical workup procedures for these reductions?

A5:

  • For NaBH₄ reductions in methanol/ethanol: The reaction is typically quenched by the addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess borohydride. The product is then extracted with an organic solvent like ethyl acetate.

  • For LiAlH₄ reductions in ether/THF: A careful, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water is a common and safe workup procedure. This precipitates the aluminum salts, which can be removed by filtration. The organic layer containing the product is then separated and dried.

Data Presentation

Table 1: Comparison of Reducing Agents for Synthesis

PrecursorReducing AgentTypical SolventRelative ReactivityWorkup
3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolMildAqueous/Acidic
3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl EtherStrongCautious aqueous quench

Experimental Protocols

Protocol 1: Synthesis via Reduction of the Aldehyde with NaBH₄
  • Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (1 equivalent) in methanol at room temperature in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Synthesis via Reduction of the Carboxylic Acid with LiAlH₄
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and anhydrous tetrahydrofuran (THF).

  • Addition of LiAlH₄: Carefully add lithium aluminum hydride (2-3 equivalents) to the THF and cool the suspension to 0 °C.

  • Addition of Carboxylic Acid: Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Filtration and Extraction: Stir the mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Drying and Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if needed.

Visualizations

Synthesis_Pathway cluster_aldehyde Route A: Aldehyde Reduction cluster_acid Route B: Carboxylic Acid Reduction Aldehyde 3,4-Dihydro-2H-1,4-benzoxazine-6-carbaldehyde Product_A This compound Aldehyde->Product_A 1. NaBH4 2. H2O workup Carboxylic_Acid 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid Product_B This compound Carboxylic_Acid->Product_B 1. LiAlH4 2. H2O/NaOH workup Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagent Verify Reducing Agent Activity Start->Check_Reagent Check_Conditions Review Reaction Conditions (Stoichiometry, Temp, Time) Start->Check_Conditions Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Reagent->Check_Conditions Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Conditions->Optimize_Purification Check_Purity->Check_Conditions Success Improved Yield and Purity Optimize_Purification->Success

References

Navigating the Nuances of Benzoxazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of benzoxazine monomers via Mannich condensation is a cornerstone technique. However, the path to a pure product is often complicated by a variety of side reactions. This technical support center provides a comprehensive guide to troubleshooting these common issues, offering insights into the formation of byproducts and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazine synthesis?

A1: The primary side products encountered during the Mannich condensation for benzoxazine synthesis include:

  • Oligomers: These can be linear or cyclic structures formed through the intermolecular reaction of benzoxazine monomers or intermediates.

  • Mannich Bridged Structures: These result from the reaction of the benzoxazine product with phenol and formaldehyde, leading to dimers or higher oligomers linked by a -CH2-Ar(OH)-CH2-N- bridge.

  • Ring-Opened Products (Hydrolysis): The oxazine ring is susceptible to hydrolysis, especially under acidic conditions, leading to the formation of aminomethyl phenols.

  • Triazine Derivatives: When using diamines as the amine source, hyperbranched triazine chains can form, potentially leading to gelation of the reaction mixture.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual phenol, amine, or formaldehyde in the final product.

Q2: How does reaction temperature influence the formation of side products?

A2: Temperature plays a critical role in controlling the reaction kinetics and the prevalence of side reactions.

  • Low Temperatures: Insufficient temperature can lead to incomplete reactions and a higher proportion of unreacted starting materials.

  • High Temperatures: While elevated temperatures can accelerate the main reaction, they can also promote the formation of oligomers and other byproducts. Finding the optimal temperature is key to maximizing the yield of the desired benzoxazine monomer. For many common benzoxazine syntheses, a temperature range of 80-110°C is often employed.

Q3: What is the ideal stoichiometric ratio of reactants?

A3: The typical molar ratio for the synthesis of monofunctional benzoxazines is 1:1:2 for phenol, amine, and formaldehyde, respectively.[3]

  • Excess Formaldehyde: While a 1:1:2 ratio is standard, a slight excess of formaldehyde can sometimes be used to ensure complete reaction of the phenol and amine. However, a large excess can lead to the formation of more complex oligomers and Mannich-bridged structures.

  • Deviations from Stoichiometry: An incorrect ratio of phenol to amine can result in unreacted starting materials and a mixture of products.

Q4: Can the choice of solvent impact the formation of side products?

A4: Yes, the solvent can significantly influence the reaction outcome.

  • Polar Solvents: Polar solvents can sometimes favor the formation of undesirable side products.

  • Non-polar Solvents: Solvents like toluene are commonly used and can provide good yields of the desired benzoxazine. In some cases, a mixture of solvents, such as toluene and isopropanol, has been shown to yield a cleaner product, particularly when working with diamines, as it can help to suppress the formation of insoluble triazine structures.[1]

  • Solventless Synthesis: In some instances, a solvent-free approach can be effective, especially if the reactants can form a homogenous melt at the reaction temperature.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low yield of the desired benzoxazine monomer. - Incomplete reaction due to insufficient temperature or reaction time.- Incorrect stoichiometry of reactants.- Suboptimal solvent choice.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring the reaction progress by TLC or NMR.- Carefully verify the molar ratios of phenol, amine, and formaldehyde (typically 1:1:2).- Experiment with different solvents, such as toluene or a toluene/isopropanol mixture.
Product is a viscous oil or a mixture of compounds instead of a crystalline solid. - Presence of significant amounts of oligomers and other byproducts.- Optimize reaction conditions (temperature, time, stoichiometry) to minimize oligomer formation.- Employ purification techniques such as column chromatography or recrystallization to isolate the pure monomer. Washing the crude product with a dilute NaOH solution can help remove unreacted phenolic impurities.
Gelation of the reaction mixture, especially when using diamines. - Formation of hyperbranched triazine structures.[1][2]- Use a solvent system like toluene/isopropanol that can help to solubilize intermediates and prevent precipitation of triazine structures.[1]- Carefully control the addition rate of formaldehyde to the reaction mixture.
Presence of a strong phenolic odor in the final product. - Incomplete reaction, leaving unreacted phenol.- Ensure the reaction goes to completion by optimizing reaction time and temperature.- Purify the product by washing with a dilute aqueous NaOH solution to remove acidic phenolic impurities.
The oxazine ring appears to have opened during synthesis or workup. - Exposure to acidic conditions. The benzoxazine ring is known to be sensitive to acid.- Avoid acidic conditions during the reaction and workup. If an acid wash is necessary, use a very dilute acid and minimize contact time. Neutralize promptly.

Experimental Protocols

Optimized Protocol for High-Purity Monofunctional Benzoxazine Synthesis

This protocol is designed to minimize the formation of common side products.

Materials:

  • Phenol (1.0 mol)

  • Primary Amine (1.0 mol)

  • Paraformaldehyde (2.0 mol)

  • Toluene (or a 2:1 mixture of Toluene:Isopropanol for diamine-based syntheses)

  • 1M Sodium Hydroxide solution

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 mol) and the primary amine (1.0 mol) in the chosen solvent (e.g., 500 mL of toluene).

  • Addition of Formaldehyde: Gently heat the solution to 50-60°C with stirring. Once the reactants are fully dissolved, add the paraformaldehyde (2.0 mol) portion-wise over 30 minutes. Rationale: Gradual addition helps to control the initial exothermic reaction and minimize the formation of high molecular weight oligomers.

  • Reaction: After the addition is complete, slowly increase the temperature to reflux (typically around 90-110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash three times with 1M NaOH solution to remove any unreacted phenol and phenolic byproducts.

    • Wash the organic layer with a saturated NaCl solution (brine) to remove residual NaOH and water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexane) or by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway for benzoxazine synthesis and the competing side reactions that can lead to the formation of common byproducts.

Mannich_Condensation_Pathways Reactants Phenol + Amine + Formaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Step 1 Triazine Triazine Structures (with Diamines) Reactants->Triazine Mannich_Base Mannich Base Intermediate Iminium->Mannich_Base Step 2 Oligomers Oligomers (Linear/Cyclic) Iminium->Oligomers Intermolecular Reaction Benzoxazine Desired Benzoxazine Monomer Mannich_Base->Benzoxazine Step 3: Ring Closure Mannich_Bridge Mannich Bridged Byproducts Benzoxazine->Mannich_Bridge Reaction with Phenol + Formaldehyde Hydrolysis Ring-Opened Product (Aminomethyl Phenol) Benzoxazine->Hydrolysis Acid-catalyzed Hydrolysis

Caption: Main and side reaction pathways in benzoxazine synthesis.

This guide provides a foundational understanding of the common challenges encountered during benzoxazine synthesis. By carefully controlling reaction parameters and employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired benzoxazine monomers.

References

Overcoming oligomer formation in benzoxazine polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to oligomer formation during benzoxazine polymerization.

Frequently Asked Questions (FAQs)

Q1: What is oligomer formation in the context of benzoxazine polymerization, and why is it a concern?

A1: Oligomer formation refers to the production of low molecular weight species instead of the desired high molecular weight polymer during the ring-opening polymerization of benzoxazine monomers. These oligomers can negatively impact the final properties of the polybenzoxazine, leading to reduced thermal stability, lower mechanical strength, and compromised chemical resistance. For monofunctional benzoxazines, this can sometimes lead to "self-termination" of the polymerization process, preventing the formation of a useful polymer.[1][2]

Q2: What are the primary causes of undesired oligomer formation?

A2: Several factors can contribute to the formation of oligomers:

  • Monomer Structure: Monofunctional benzoxazines, especially those with substituents at the ortho or para positions of the phenolic ring, are particularly prone to forming cyclic oligomers.[1][2]

  • Reaction Conditions: High polymerization temperatures can sometimes favor side reactions that lead to oligomerization.

  • Impurities: The presence of impurities, such as residual phenols from monomer synthesis, can act as catalysts and influence the polymerization pathway, sometimes favoring oligomer formation.[3]

  • Reaction Mechanism: The polymerization of monofunctional benzoxazines can proceed through intermolecular cyclization, forming stable cyclic oligomers via a Mannich bridge structure, which can terminate chain growth.[1][2]

Q3: How can I detect and characterize oligomer formation in my polymerization reaction?

A3: Several analytical techniques can be employed to identify and quantify oligomers:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a primary method to determine the molecular weight distribution of your polymer. The presence of significant low molecular weight peaks indicates oligomer formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the oligomers, helping to elucidate their formation mechanism.[1][2]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic benzoxazine ring absorbances (e.g., around 926 cm⁻¹ and 1230 cm⁻¹) and the appearance of new bands associated with the ring-opened polymer structure. Incomplete disappearance of monomer peaks alongside the formation of new, non-polymeric signals can suggest oligomerization.[4]

  • Mass Spectrometry (MS): MS can be used to identify the exact mass of the oligomeric species, confirming their size and composition.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low polymer yield and presence of a significant low molecular weight fraction. Use of monofunctional benzoxazine monomers prone to cyclization.[1][2]* Consider using bifunctional or multifunctional benzoxazine monomers to promote network formation.[5] * Synthesize main-chain type benzoxazine oligomers prior to final curing to build molecular weight before crosslinking.[6]
Polymerization terminates prematurely, resulting in a brittle or tacky product. "Self-termination" due to the formation of stable oligomeric structures, particularly with monofunctional benzoxazines.[2]* Introduce a catalyst to promote the desired ring-opening polymerization pathway over competing oligomerization reactions. Lewis acids (e.g., FeCl₃, AlCl₃) or protonic acids can be effective.[7][8] * Incorporate co-monomers or additives that can disrupt the formation of stable cyclic oligomers.
Inconsistent polymerization results and variable product properties. Presence of impurities from the monomer synthesis, such as residual phenols, which can act as uncontrolled catalysts.[3]* Purify the benzoxazine monomer before polymerization using techniques like recrystallization to remove impurities.[9] * Ensure the use of high-purity starting materials for monomer synthesis.
High viscosity of the resin at processing temperatures, leading to processing difficulties. Premature oligomerization during the initial heating phase, increasing the viscosity before full curing.* Optimize the heating ramp rate. A faster ramp rate might help to quickly pass through the temperature range where oligomerization is most favorable. * Use a latent catalyst that is only activated at higher temperatures to ensure low viscosity during initial processing.[10]

Quantitative Data Summary

The following table summarizes typical thermal properties of different benzoxazine systems, highlighting the effect of monomer structure and additives on polymerization temperature, which can influence oligomer formation.

Benzoxazine SystemOnset of Polymerization (°C)Peak Exotherm Temperature (°C)Glass Transition Temperature (Tg) of Polymer (°C)Reference
BA-a (Bisphenol A - aniline based)~200~250~160[9]
BA-a with 5 wt% 3,3'-thiodipropionic acid~160-Increased[9]
HPMI-fa (AB-type monomer)170214-[4]
P-a (Phenol - aniline based) with 9% FMF-Th catalyst184212-[10]
Pure BZ--168.8[7]
BZ with 3 wt% Ti-Ph-POSS catalyst--201.8[7]

Experimental Protocols

Protocol 1: Characterization of Oligomers using Size Exclusion Chromatography (SEC)

  • Sample Preparation: Dissolve a known concentration of the benzoxazine polymer/oligomer mixture in a suitable solvent (e.g., tetrahydrofuran - THF).

  • Instrumentation: Use a standard SEC system equipped with a differential refractive index (RI) detector.

  • Columns: Employ a set of columns appropriate for the expected molecular weight range.

  • Mobile Phase: Use THF at a constant flow rate (e.g., 1 mL/min).

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the sample and record the chromatogram. The presence of peaks at lower elution volumes corresponds to higher molecular weight polymer, while peaks at higher elution volumes indicate the presence of lower molecular weight oligomers and unreacted monomer.

Protocol 2: Monitoring Polymerization using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the benzoxazine monomer or pre-polymer into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument.

  • Method:

    • Heat the sample from room temperature to a temperature above the expected polymerization exotherm (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Analysis: The exothermic peak in the DSC thermogram represents the ring-opening polymerization. The onset temperature, peak temperature, and enthalpy of polymerization can be determined from the thermogram. A broad or multi-peaked exotherm may indicate complex reaction pathways, including oligomerization.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_analysis Analysis synthesis Benzoxazine Monomer Synthesis purification Purification (e.g., Recrystallization) synthesis->purification polymerization Thermal or Catalytic Polymerization purification->polymerization sec SEC/GPC (Molecular Weight) polymerization->sec dsc DSC (Thermal Properties) polymerization->dsc ftir FTIR (Structural Analysis) polymerization->ftir

Caption: Experimental workflow for benzoxazine polymerization and analysis.

polymerization_pathway M Benzoxazine Monomer O Oligomers (Cyclic or Linear) M->O Oligomerization (Side Reaction) P High Molecular Weight Polybenzoxazine M->P Desired Polymerization T Termination O->T Self-Termination

Caption: Competing pathways in benzoxazine polymerization.

References

Technical Support Center: Optimizing 2-Aminophenol and Epichlorohydrin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction between 2-aminophenol and epichlorohydrin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the reaction of 2-aminophenol with epichlorohydrin.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or decomposition. - Incorrect Molar Ratio: An inappropriate ratio of 2-aminophenol to epichlorohydrin can result in incomplete conversion or side reactions. - Ineffective Catalyst: The chosen catalyst may not be optimal for the desired reaction. - Poor Quality Reagents: Impurities in starting materials can interfere with the reaction.- Optimize Temperature: Experiment with a temperature range of 50-60°C for the initial reaction and the subsequent cyclization step. - Adjust Molar Ratio: A large excess of epichlorohydrin (e.g., a molar ratio of 1:9 to 1:15 of 2-aminophenol to epichlorohydrin) can favor the desired product formation. - Select Appropriate Catalyst: For selective O-alkylation, consider using a phase transfer catalyst or protecting the amino group. - Use Pure Reagents: Ensure the purity of 2-aminophenol and distill epichlorohydrin before use.
Formation of Multiple Products (Low Selectivity) - Reaction at both Amino and Hydroxyl Groups: Both the -NH2 and -OH groups of 2-aminophenol are nucleophilic and can react with epichlorohydrin. - Side Reactions: Undesired reactions such as polymerization of epichlorohydrin can occur.- Protect the Amino Group: To favor O-alkylation, protect the amino group of 2-aminophenol before reacting with epichlorohydrin. A common method is the formation of a Schiff base with benzaldehyde. - Control Reaction Conditions: Carefully control the temperature and addition rate of reagents to minimize side reactions.
Formation of a Tarry, Intractable Mixture - Polymerization: Uncontrolled reaction conditions can lead to the polymerization of epichlorohydrin and/or the product. - Decomposition: High temperatures may cause the decomposition of reactants or products.- Use a Solvent: Performing the reaction in a suitable solvent can help to control the reaction rate and prevent polymerization. - Maintain Temperature Control: Use a water bath or oil bath to maintain a stable reaction temperature.
Product is Difficult to Purify - Presence of Byproducts: The formation of N-alkylated, N,O-dialkylated, and other byproducts can complicate purification. - Residual Starting Materials: Incomplete reaction will leave unreacted starting materials in the product mixture.- Optimize Selectivity: Employ strategies like using protecting groups to minimize byproduct formation. - Purification Techniques: Utilize column chromatography or recrystallization to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reaction between 2-aminophenol and epichlorohydrin?

The main challenge is achieving selectivity. 2-aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Both can react with epichlorohydrin, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Q2: How can I selectively achieve O-alkylation of 2-aminophenol with epichlorohydrin?

To achieve selective O-alkylation, the more nucleophilic amino group should be protected before the reaction with epichlorohydrin. A common strategy is to react 2-aminophenol with benzaldehyde to form a Schiff base (an imine), which protects the amino group. After the reaction with epichlorohydrin, the protecting group can be removed by hydrolysis.

Q3: What are the typical reaction conditions for the synthesis of triglycidyl derivatives of aminophenols?

For the synthesis of triglycidyl derivatives, where both the amino and hydroxyl groups react, a two-step process is often employed. The initial reaction is carried out with a large excess of epichlorohydrin at a controlled temperature (e.g., 60°C). This is followed by dehydrochlorination using a strong base like sodium hydroxide at a slightly lower temperature (e.g., 52-55°C).

Q4: What are some common byproducts in this reaction?

Common byproducts include the N-glycidyl derivative, the N,O-diglycidyl derivative, and potentially the triglycidyl derivative where the amino hydrogens are substituted. If conditions are not controlled, polymerization of epichlorohydrin can also occur.

Q5: What analytical techniques can be used to monitor the reaction and characterize the products?

Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction. The final product and any byproducts can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of Triglycidyl Derivative of m-Aminophenol (Adapted for 2-Aminophenol)

This protocol describes the synthesis of the triglycidyl derivative where both the amino and hydroxyl groups of an aminophenol react with epichlorohydrin.

Materials:

  • m-Aminophenol (or 2-aminophenol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Nitrogen gas

Equipment:

  • 0.5 L 4-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Dean-Stark trap

  • Water condenser

  • Water bath

Procedure:

  • Initial Reaction:

    • Charge the flask with 0.5 mol of the aminophenol, 3 mol of epichlorohydrin, and 7 ml of water.

    • Slowly stir the mixture under a nitrogen atmosphere at 30°C for 30 minutes to form a homogeneous solution.

    • Heat the mixture to 60°C and maintain this temperature for 6 hours.

  • Dehydrochlorination:

    • Cool the reaction mixture to 52-55°C.

    • Add 1.5 mol of NaOH as a 50% w/w aqueous solution dropwise over 3 hours.

    • Maintain the mixture at this temperature for an additional 3 hours.

  • Work-up and Purification:

    • Separate the organic phase, filter, and wash it several times with distilled water to remove residual sodium chloride.

    • Heat the organic phase under reflux to first remove the azeotropic mixture of water and epichlorohydrin, and then the excess epichlorohydrin.

    • Finally, distill the raw product under vacuum to completely remove any remaining epichlorohydrin.

Protocol 2: Selective O-Alkylation via Amino Group Protection

This protocol outlines a general strategy for the selective synthesis of the O-glycidyl ether of 2-aminophenol by protecting the amino group.

Part A: Protection of the Amino Group (Schiff Base Formation)

  • Dissolve 2-aminophenol in a suitable solvent like methanol.

  • Add an equimolar amount of benzaldehyde.

  • Stir the mixture at room temperature. The Schiff base (N-benzylideneaminophenol) will precipitate out of the solution.

  • Filter the precipitate and dry it.

Part B: Reaction with Epichlorohydrin

  • Dissolve the dried Schiff base in a suitable solvent (e.g., a mixture of epichlorohydrin and an alcohol).

  • Add epichlorohydrin (in excess) and a base (e.g., potassium carbonate).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

Part C: Deprotection of the Amino Group

  • After the reaction, cool the mixture.

  • Add an acidic solution (e.g., dilute HCl) to hydrolyze the imine and remove the benzaldehyde protecting group.

  • Extract the desired O-glycidyl ether product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the product using column chromatography if necessary.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Triglycidyl Derivatives of Aminophenols

Parameterm-Aminophenol Derivativep-Aminophenol DerivativeGeneral Aminophenol Compound
Molar Ratio (Aminophenol:Epichlorohydrin) 1:61:61:9 to 1:15
Initial Reaction Temperature 60°C60°C45-55°C
Initial Reaction Time 6 hours6 hours3-5 hours
Base 50% aq. NaOH50% aq. NaOH50% aq. NaOH
Molar Ratio (Aminophenol:Base) 1:31:31:4
Dehydrochlorination Temperature 52-55°C52-55°C50-60°C
Dehydrochlorination Time 3 hours3 hours3 hours
Yield Not specifiedNot specified95-98%

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_reaction Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection start 2-Aminophenol process1 Schiff Base Formation start->process1 reagent1 Benzaldehyde reagent1->process1 product1 N-benzylidene-2-aminophenol process1->product1 process2 Glycidylation product1->process2 reagent2 Epichlorohydrin reagent2->process2 product2 Protected O-glycidyl ether process2->product2 process3 Removal of Protecting Group product2->process3 reagent3 Acidic Hydrolysis reagent3->process3 final_product 2-(Glycidyloxy)aniline process3->final_product

Caption: Workflow for selective O-alkylation of 2-aminophenol.

troubleshooting_logic start Low Yield or Selectivity Issue q1 Is the amino group protected? start->q1 solution1 Protect the amino group (e.g., with benzaldehyde) to improve selectivity for O-alkylation. q1->solution1 No q2 Are reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No solution1->q2 solution2 Optimize temperature (50-60°C), molar ratio (excess epichlorohydrin), and reaction time. q2->solution2 No q3 Are reagents pure? q2->q3 Yes a2_yes Yes a2_no No solution2->q3 solution3 Purify starting materials. Distill epichlorohydrin before use. q3->solution3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No solution3->end

Caption: Troubleshooting flowchart for low yield and selectivity.

Technical Support Center: Stability of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4-dihydro-2H-1,4-benzoxazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability problems in a question-and-answer format, providing insights into potential causes and solutions.

Q1: My 3,4-dihydro-2H-1,4-benzoxazine derivative is showing signs of degradation upon storage. What are the likely causes?

A1: Degradation of 3,4-dihydro-2H-1,4-benzoxazine derivatives during storage can be attributed to several factors, primarily hydrolysis, thermal stress, and photodegradation. The stability of the oxazine ring is influenced by the electronic effects of substituents on the molecule.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the oxazine ring. This process is often catalyzed by acidic or basic conditions.

  • Thermal Stress: Elevated temperatures can induce thermal degradation. The thermal stability is dependent on the specific chemical structure of the derivative.[2][3][4][5]

  • Photodegradation: Exposure to light, particularly UV light, can cause photochemical reactions leading to the decomposition of the compound.

Troubleshooting:

  • Storage Conditions: Store your compound in a cool, dark, and dry place. Use of a desiccator is recommended to minimize exposure to moisture.

  • Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.[6]

Q2: I am observing the formation of new, unexpected peaks in my HPLC analysis after dissolving my compound in an aqueous buffer. What could be happening?

A2: The appearance of new peaks in your chromatogram upon dissolution in an aqueous buffer strongly suggests hydrolysis of the 3,4-dihydro-2H-1,4-benzoxazine derivative. The oxazine ring is susceptible to ring-opening via hydrolysis, especially under acidic or basic conditions.[7][8]

Troubleshooting:

  • pH of the Medium: Determine the pH of your buffer. The rate of hydrolysis is often pH-dependent. It is advisable to conduct preliminary pH stability studies to identify the optimal pH range for your specific derivative. Generally, neutral or near-neutral pH conditions are preferred to minimize hydrolysis.

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Solvent: If permissible for your experiment, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the concentration of water and thus the rate of hydrolysis.

Q3: My compound seems to be degrading when heated for my reaction. How can I assess its thermal stability and what are the expected degradation products?

A3: Thermal degradation of 3,4-dihydro-2H-1,4-benzoxazine derivatives and their corresponding polymers (polybenzoxazines) typically involves the cleavage of the Mannich bridge.[2][9] This process can lead to the release of smaller molecules such as the corresponding amine and phenolic compounds.[2][3][10][11]

Troubleshooting and Analysis:

  • Thermal Analysis: You can assess the thermal stability of your compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will show the temperature at which weight loss occurs, indicating decomposition, while DSC can reveal exothermic or endothermic transitions related to degradation.[1][4][5][12][13][14]

  • Identification of Degradation Products: Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used to identify the volatile degradation products formed at elevated temperatures.[2][5][9] This can help in elucidating the degradation pathway.

Q4: I suspect my compound is light-sensitive. How can I confirm this and protect it?

A4: Photodegradation is a common issue for many heterocyclic compounds. To confirm photosensitivity, you can perform a forced photostability study.

Troubleshooting and Prevention:

  • Forced Photostability Study: Expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and monitor the degradation over time using a stability-indicating analytical method like HPLC. Compare this to a control sample kept in the dark.

  • Protection from Light: Always store photosensitive compounds in amber vials or wrap the container with aluminum foil to protect it from light. When conducting experiments, minimize exposure to ambient and direct light.

Quantitative Stability Data

The following tables summarize typical thermal stability data for some 3,4-dihydro-2H-1,4-benzoxazine derivatives and their polymers. Note that the exact values can vary depending on the specific substituents and experimental conditions.

Table 1: Thermal Decomposition Data of Selected Polybenzoxazines

Polymer Reference10% Weight Loss Temperature (Td10) in N2 (°C)Char Yield at 800°C in N2 (%)
Poly(BA-a)34742.2
Acetylene-functional Polybenzoxazine520-60071-81
Poly(PBP-a)-> Poly(PBD-a)
Poly(PBD-a)-< Poly(PBP-a)

Data synthesized from multiple sources for illustrative purposes.[2][4][5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[15][16][17][18] A target degradation of 5-20% is generally recommended to ensure that the analytical method can effectively separate the degradation products from the parent compound.[16]

1. Acid Hydrolysis:

  • Prepare a solution of the 3,4-dihydro-2H-1,4-benzoxazine derivative (e.g., 1 mg/mL) in a suitable solvent.
  • Add an equal volume of 0.1 N HCl.
  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

3. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL).
  • Add a solution of hydrogen peroxide (e.g., 3-30%).
  • Keep the mixture at room temperature or slightly elevated temperature for a specified duration, protected from light.
  • Monitor the degradation by HPLC at various time points.

4. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 10°C above the accelerated stability testing temperature).
  • Expose the sample for a defined period.
  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

5. Photodegradation (Solution):

  • Prepare a solution of the compound in a photochemically transparent container (e.g., quartz cuvette).
  • Expose the solution to a light source with a combination of UV and visible light, as specified in ICH Q1B guidelines.[16]
  • Simultaneously, keep a control sample in the dark at the same temperature.
  • Analyze both the exposed and control samples by HPLC at various time intervals.

Protocol 2: Analytical Method for Stability Testing (HPLC-UV)

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound and its degradation products.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized for the specific derivative and its expected degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

The following diagrams illustrate key concepts related to the stability of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

cluster_conditions Stress Conditions cluster_pathways Degradation Pathways cluster_products Degradation Products Acid Acidic pH Hydrolysis Hydrolytic Ring Opening Acid->Hydrolysis Base Basic pH Base->Hydrolysis Heat Elevated Temperature Thermal Thermal Cleavage Heat->Thermal Light UV/Visible Light Photo Photodegradation Light->Photo Oxidant Oxidizing Agent Oxidation Oxidation Oxidant->Oxidation RingOpened Ring-Opened Adducts Hydrolysis->RingOpened Phenol Phenolic Derivative Thermal->Phenol Amine Amine Derivative Thermal->Amine PhotoProducts Photochemical Products Photo->PhotoProducts Oxidized Oxidized Products Oxidation->Oxidized RingOpened->Phenol RingOpened->Amine Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Derivative Benzoxazine->Acid Moisture Benzoxazine->Base Moisture Benzoxazine->Heat Benzoxazine->Light Benzoxazine->Oxidant

Caption: Factors leading to the degradation of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

start Start: Stability Issue Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Correct Storage: Cool, Dark, Dry check_storage->improper_storage Yes check_solvent Aqueous Solvent Used? check_storage->check_solvent No end End: Stability Improved improper_storage->end hydrolysis_suspected Potential Hydrolysis check_solvent->hydrolysis_suspected Yes check_temp High Temperature Exposure? check_solvent->check_temp No ph_study Conduct pH Stability Study hydrolysis_suspected->ph_study ph_study->end thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes check_light Light Exposure? check_temp->check_light No tga_dsc Perform TGA/DSC Analysis thermal_degradation->tga_dsc tga_dsc->end photodegradation Potential Photodegradation check_light->photodegradation Yes check_light->end No photostability_study Conduct Photostability Study photodegradation->photostability_study photostability_study->end

Caption: Troubleshooting workflow for stability issues of benzoxazine derivatives.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Drug Drug Substance/Product Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Drug->Stress HPLC Stability-Indicating HPLC Stress->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks Method Validate Stability-Indicating Method HPLC->Method Separation achieved Pathway Elucidate Degradation Pathway LCMS->Pathway Pathway->Method

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting low yield in intramolecular copper-catalyzed O-arylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting intramolecular copper-catalyzed O-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in an intramolecular copper-catalyzed O-arylation?

Low yields can stem from several factors, including impure starting materials, suboptimal choice of catalyst, ligand, base, or solvent, incorrect reaction temperature, or the presence of oxygen and moisture when not desired. Inefficient catalyst turnover and competing side reactions, such as C-arylation, are also common culprits.

Q2: Which copper source is best for this reaction?

Both Copper(I) and Copper(II) salts can be effective. Copper(I) sources like CuI and CuCl are frequently used and can sometimes be employed in very low catalytic loadings (as low as 0.5 mol %).[1][2] Copper(II) salts such as Cu(OAc)₂ are also common, particularly in aerobic reactions or when using specific ligands.[3][4] The optimal choice is often substrate- and ligand-dependent.

Q3: Is this reaction air and moisture sensitive?

Sensitivity depends on the specific protocol. While many modern copper-catalyzed reactions are designed to be more robust, the presence of oxygen can sometimes facilitate catalyst oxidation and turnover.[4] However, unwanted moisture can hydrolyze reagents or interfere with the catalytic cycle. Using dry solvents and reagents under an inert atmosphere (like Nitrogen or Argon) is a good starting point for troubleshooting, unless the specific protocol calls for an oxygen or air atmosphere.[4]

Q4: How critical is the choice of ligand?

The ligand is crucial. It stabilizes the copper catalyst, influences its solubility and reactivity, and can determine the selectivity of the reaction (e.g., O-arylation vs. N-arylation or C-arylation).[5][6][7] Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various oxalamides have been shown to be effective.[6][7][8] Ligand-free systems have also been reported, but they are less common for complex substrates.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Q: My reaction shows very low conversion of the starting material. What should I check first?

A: Begin by verifying the integrity of your starting materials and reagents. A logical troubleshooting workflow can help isolate the issue.

Troubleshooting_Workflow start Low Yield / No Reaction check_sm Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm sm_fail Starting Material Impure or Degraded check_sm->sm_fail Fail sm_pass Starting Material is Pure check_sm->sm_pass Pass action_purify Action: Purify Starting Material and Re-run sm_fail->action_purify check_reagents Check Reagents: - Anhydrous Solvent? - Active Catalyst? - Correct Base? sm_pass->check_reagents reagents_fail Reagents Suspect check_reagents->reagents_fail Fail reagents_pass Reagents Verified check_reagents->reagents_pass Pass action_replace Action: Use Freshly Opened or Purified Reagents reagents_fail->action_replace optimize Systematically Optimize Reaction Conditions reagents_pass->optimize

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Reaction Stalls or Yield Plateaus at an Intermediate Level

Q: My reaction starts but seems to stop before completion. What parameters should I optimize?

A: If initial checks on reagents are positive, the issue likely lies in the reaction conditions. Catalyst deactivation or suboptimal parameters are common causes. A systematic optimization of the ligand, base, solvent, and temperature is recommended.

Parameter Optimization Data

ParameterVariationTypical ConditionsEffect on YieldCitation(s)
Copper Source CuI, CuCl, Cu(OAc)₂0.5 - 10 mol%The optimal source is substrate-dependent. Low loadings of CuCl (0.5 mol%) have proven highly efficient.[1][2]
Ligand N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, Oxalamides1 - 20 mol%Ligand choice is critical for selectivity and yield. DMEDA is effective for coupling aryl bromides with 1,3-dicarbonyls.[6][7]
Base Cs₂CO₃, K₂CO₃, K₃PO₄, KOtBu1 - 4 equivalentsIn one study, Cs₂CO₃ was found to be a highly effective base when used with a CuI catalyst.[6][7]
Solvent Dioxane, Toluene, THF, DMF, DMSOAnhydrousSolvent can dramatically influence reaction pathways. For example, THF favored O-arylation, while dioxane favored C-arylation in a specific system.[6][7][9]
Temperature Room Temp to 130°CVaries by protocolHigher temperatures can increase reaction rates but may also lead to side products or decomposition.[1]
Additive Pivalic Acid1.2 equivalentsAdditives like pivalic acid can sometimes improve yield and selectivity in specific systems.[1]
Problem 3: Competing C-Arylation Instead of O-Arylation

Q: I am getting the C-arylated product as a major side product. How can I improve selectivity for O-arylation?

A: The competition between O- and C-arylation is a known challenge, particularly with substrates like 1,3-dicarbonyls. Selectivity can often be controlled by tuning the solvent and ligand.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence which nucleophile (oxygen or carbon) preferentially attacks. In a study involving the intramolecular coupling of aryl bromides with β-keto esters, switching the solvent from dioxane to THF significantly favored the desired O-arylation product.[6][7]

  • Ligand Effects: The steric and electronic properties of the ligand coordinate to the copper center and can direct the regioselectivity. Screening different classes of ligands (e.g., diamines, phenanthrolines) is a key strategy. The ligand can influence whether O-coordination or N-coordination is favored in the oxidative addition transition state, thereby controlling the reaction outcome.[5]

Selectivity_Pathway sub α-(2-bromobenzyl) -β-keto ester cond_O CuI, DMEDA Cs₂CO₃, THF (reflux) sub->cond_O cond_C Dioxane (reflux) (Different Substrate) sub->cond_C prod_O O-Arylation Product (4H-1-benzopyran) cond_O->prod_O High Yield prod_C C-Arylation Product (Dihydronaphthalenone) cond_C->prod_C Favored Pathway

Caption: Influence of solvent on O- vs. C-arylation selectivity.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular O-Arylation

This protocol provides a starting point for the intramolecular O-arylation of a generic 2-(2-bromobenzyl) substituted nucleophile.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(2-bromobenzyl) substrate (1.0 equiv), Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv, 20 mol%).

  • Inerting: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., reflux, ~66°C for THF) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired product.

Protocol 2: Screening Reaction Conditions (Microscale)

This protocol is for systematically optimizing parameters like ligand, base, and solvent.

  • Stock Solutions: Prepare stock solutions of your starting material and the internal standard (if used for GC/LCMS analysis) in a suitable dry solvent.

  • Array Setup: In an array of small reaction vials (e.g., 1 mL vials in a 24-well plate), add the appropriate copper source (e.g., 5-10 mol%).

  • Variable Addition:

    • Ligand Screen: To each vial, add a different ligand (10-20 mol%).

    • Base Screen: To each vial, add a different base (2.0 equiv).

    • Solvent Screen: Add the copper source, best ligand, and best base to each vial, then add a different anhydrous solvent to each.

  • Initiation: Add the starting material stock solution to each vial. Seal the plate with a cap mat.

  • Reaction: Place the plate on a heated shaker block at the desired temperature.

  • Analysis: After a set time (e.g., 12-24 hours), cool the plate, quench the reactions with a standard procedure, and analyze the yield/conversion in each vial using high-throughput analysis like LC-MS. This allows for rapid identification of optimal conditions.

References

Technical Support Center: Polar Benzoxazine Compound Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of polar benzoxazine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude ¹H NMR spectrum shows multiple broad peaks next to my desired benzoxazine signals. What are they?

A: These broad peaks are often indicative of oligomers formed during synthesis.[1] The presence of these higher molecular weight species can complicate purification and affect the thermal properties of the final polymer.[2][3] A simple wash with cold water may partially reduce them, but column chromatography is typically required for effective removal.[1]

Q2: I'm having difficulty removing unreacted phenolic starting material from my product. What is the best approach?

A: Unreacted polar starting materials, such as phenols, are common impurities.[1] An effective first step is to dissolve the crude product in a suitable organic solvent (e.g., chloroform, ethyl acetate) and perform an aqueous wash with a dilute base solution, like 1-3N sodium hydroxide (NaOH), followed by washes with deionized water.[4][5][6] This converts the acidic phenol into its water-soluble salt, which partitions into the aqueous layer.

Q3: My polar benzoxazine compound streaks badly on a silica TLC plate. How can I get clean spots?

A: Streaking on silica gel, which is slightly acidic, often occurs with polar compounds, especially amines. This indicates very strong interaction with the stationary phase. To resolve this:

  • Adjust Solvent Polarity: A solvent system that is too polar can cause streaking. Conversely, if the compound is not moving at all, the polarity needs to be increased. Finding the right balance is key.

  • Add a Modifier: For amine-containing benzoxazines, adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can deactivate the acidic sites on the silica, leading to sharper spots.[7]

  • Try a Different Stationary Phase: If streaking persists, consider using a different adsorbent like neutral or basic alumina.[8]

Q4: My polar benzoxazine is a viscous oil or low-melting solid and won't crystallize. How can I purify it?

A: Many benzoxazines, particularly those based on aliphatic amines or with branched structures, are liquids or waxy solids, making recrystallization difficult or impossible.[9] For these compounds, the primary method of purification is column chromatography.[1][9] If the product is highly viscous, dissolving it in a minimum amount of a good solvent before loading it onto the column is recommended.[8]

Q5: My benzoxazine product won't elute from the silica column, even with highly polar solvents. What should I do?

A: If a compound fails to elute even with solvents like 100% ethyl acetate or methanol/dichloromethane mixtures, it suggests extremely strong adsorption to the silica gel.[10][11]

  • Check Solubility: Ensure the compound is soluble in the mobile phase.

  • Use a More Polar System: A mixture of 1-10% methanol in dichloromethane is a good starting point for very polar compounds.[11] For stubborn amines, a solution of 10% ammonia in methanol, used as the polar component in a dichloromethane system, can be effective.[11]

  • Deactivate the Silica: Pre-flushing the column with a solvent system containing triethylamine can help elute acid-sensitive or strongly basic compounds.[7]

  • Warning: Using more than 10% methanol in your eluent can risk dissolving the silica gel stationary phase.[11]

Data Presentation: Solvent Systems for Chromatography

The selection of an appropriate solvent system is critical for successful chromatographic purification. Thin-Layer Chromatography (TLC) is typically used to determine the optimal solvent mixture that provides a target Rf value between 0.25 and 0.35.[12]

Table 1: Recommended Solvent Systems for Column Chromatography of Benzoxazines

Compound PolarityRecommended Starting Solvent System (Non-polar : Polar)Notes
Low Polarity 5-10% Ethyl Acetate in HexaneA standard system for many organic compounds.[11]
Medium Polarity 20-50% Ethyl Acetate in HexaneGood for moderately functionalized benzoxazines.[11]
High Polarity 100% Ethyl Acetate or 5% Methanol in DichloromethaneEffective for benzoxazines with polar functional groups like amides or hydroxyls.[1][11]
Very High Polarity / Basic 1-10% of (10% NH₄OH in Methanol) in DichloromethaneUseful for highly polar or basic benzoxazines that show strong silica adsorption.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Polar Benzoxazines

This protocol outlines a standard procedure for purifying polar benzoxazine monomers using silica gel flash chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC.[14] Aim for an Rf value of ~0.2-0.3 for your target compound. A good starting point for polar benzoxazines is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).[1] If the compound does not move, switch to a more polar system like methanol/dichloromethane.[11]

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and place a small cotton or glass wool plug at the bottom.[8]

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column, open the stopcock, and gently tap the column to ensure even packing without air bubbles.[8]

    • Allow the solvent to drain until it is level with the top of the silica, then add another thin layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude benzoxazine in the absolute minimum amount of the eluent or a strong solvent like dichloromethane.[8] Carefully pipette this solution onto the top layer of sand.

    • Dry Loading: If the compound has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or air line) to achieve a steady flow.

    • Begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them via TLC.

    • For difficult separations, a gradient elution can be used. Start with a less polar solvent system and gradually increase the percentage of the polar solvent to elute compounds with increasing polarity.[7][14]

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 2: Aqueous Base Wash for Phenolic Impurity Removal

This protocol is designed to remove acidic impurities, such as unreacted phenol, from a crude benzoxazine product.

  • Dissolution: Dissolve the crude benzoxazine product in a water-immiscible organic solvent, such as chloroform or ethyl acetate, in a separatory funnel.

  • Base Wash: Add an equal volume of 1N NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium phenoxide salt) can be drained and discarded.

  • Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat this water wash two more times.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the solution under reduced pressure to yield the washed product.

Visualizations

Purification_Workflow Crude Crude Product Wash Aqueous Wash Crude->Wash  Polar Impurities  (e.g., Phenol) Column Column Chromatography Crude->Column  No Polar  Impurities Wash->Column  Oligomers or  Non-polar Impurities Recrystal Recrystallization Column->Recrystal  Product is  Crystalline CheckPurity Purity Check (NMR, DSC) Column->CheckPurity Recrystal->CheckPurity Pure Pure Benzoxazine CheckPurity->Pure  Purity Confirmed

Caption: General purification workflow for polar benzoxazine compounds.

Column_Troubleshooting Start Problem with Column Chromatography? Streak Compound Streaking on TLC? Start->Streak NoMove Compound not moving from baseline? Start->NoMove NoElute Compound won't elute from column? Start->NoElute Sol1 Add 1-3% Triethylamine to Eluent Streak->Sol1 Yes End Problem Resolved Streak->End No, spots are clean Sol2 Increase Solvent Polarity (e.g., add MeOH to DCM) NoMove->Sol2 Yes NoMove->End No, Rf is good Sol3 Use Gradient Elution NoElute->Sol3 Yes NoElute->End No, elutes fine Sol1->End Sol2->End Sol4 Use Highly Polar System (e.g., NH4OH/MeOH in DCM) Sol3->Sol4 If still no elution Sol4->End

Caption: Troubleshooting common issues in column chromatography.

References

How to avoid byproduct formation in one-pot benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for one-pot benzoxazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing and eliminating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a one-pot benzoxazine synthesis?

A1: The most common byproducts are oligomers and unreacted starting materials.[1][2] Dimer and higher oligomers can form, which can affect the polymerization behavior of the resulting monomer.[3] Other potential byproducts include triazines, especially in certain synthetic routes.[4] The formation of these is highly dependent on reaction conditions.

Q2: How does the stoichiometry of reactants affect byproduct formation?

A2: The molar ratio of phenol, primary amine, and formaldehyde is critical. The generalized one-pot Mannich condensation method typically uses a 1:1:2 molar ratio of phenol:amine:formaldehyde.[5] Deviating from this ratio can lead to an increase in side reactions and the formation of unwanted intermediates and byproducts.[3]

Q3: What is the role of reaction temperature in controlling byproducts?

A3: Temperature plays a crucial role. While higher temperatures can accelerate the ring-closure reaction to form the benzoxazine, they can also promote side reactions if not carefully controlled.[5][6] Some syntheses are performed at elevated temperatures (e.g., 80-120°C) to ensure the reaction goes to completion.[4][7][8] However, excessively high temperatures can lead to premature polymerization or degradation.

Q4: Can the choice of solvent influence the purity of the final product?

A4: Yes, the solvent system is a key parameter. While solventless methods exist and can reduce unwanted intermediates,[3][9] solution-based syntheses are common. Toluene, or a mixture of toluene and ethanol, is often used.[4][7] The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and the prevalence of side reactions.

Q5: Are there formaldehyde-free synthesis methods to avoid its associated byproducts?

A5: Yes, concerns over formaldehyde have led to the development of alternative methods. One such approach involves using hexamethylenetetramine (HMTA) as a formaldehyde substitute in a microwave-assisted, solvent-free reaction, which can produce high yields in minutes.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your one-pot benzoxazine synthesis.

Problem 1: Low Yield of Benzoxazine Monomer
Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or NMR. Increase the reaction temperature if kinetics are slow, but be cautious of byproduct formation at excessively high temperatures.[12]
Incorrect Stoichiometry Verify the molar ratios of your phenol, amine, and formaldehyde sources. A 1:1:2 ratio is standard for many syntheses.[5]
Weakly Basic Amine For weakly basic amines (e.g., fluorinated amines), the reaction may require an acidic medium to achieve a high yield. The pH of the reaction medium can be a controlling factor.[1]
Side Reactions The formation of stable intermediates, such as triazines or condensation products between aniline and phenol, can consume reactants and lower the yield of the desired benzoxazine.[4][13] Consider adjusting the reaction temperature or solvent to disfavor these pathways.
Problem 2: Presence of Insoluble or Oily Byproducts
Possible Cause Recommended Solution
Oligomer Formation Oligomers are a common byproduct and can appear as viscous oils or amorphous solids.[2] Their formation is related to the basicity of the nitrogen and oxygen atoms in the oxazine ring.[3] To minimize oligomers, consider a solventless synthesis approach or optimize the reaction temperature and time.
Unreacted Starting Materials Residual phenol or amine can be present. Purification is necessary. The crude product can be dissolved in a suitable solvent (e.g., chloroform, diethyl ether) and washed with an aqueous NaOH solution (e.g., 1-3N) to remove unreacted phenol, followed by washing with water until neutral.[8][14][15]
Polymerization Premature polymerization may occur if the reaction temperature is too high. Ensure the temperature is controlled and does not exceed the onset temperature of polymerization for your specific benzoxazine monomer.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Complex Mixture of Byproducts If simple washing procedures are insufficient, column chromatography is an effective method for obtaining highly purified benzoxazine monomers, separating them from oligomers and other impurities.[2]
Product Crystallization Issues After purification, if the product does not crystallize easily, recrystallization from a suitable solvent like hexane can be employed to obtain pure crystals.[14] Seeding with a small crystal can sometimes induce crystallization.

Experimental Protocols & Data

General One-Pot Synthesis Protocol (Solvent-Based)

This protocol is a representative example for the synthesis of a bisphenol-A based benzoxazine (BA-a).

  • Reactant Setup : In a reaction flask, combine bisphenol-A, aniline, and paraformaldehyde in a 1:2:4 molar ratio.

  • Solvent Addition : Add a solvent such as toluene or a toluene/ethanol mixture.[4][7]

  • Reaction : Heat the mixture to reflux (typically 80-120°C) with constant stirring for several hours (e.g., 5-8 hours).[7][14]

  • Workup : After cooling to room temperature, dissolve the product in a solvent like diethyl ether or chloroform.

  • Purification : Wash the organic phase three times with a 1N sodium hydroxide aqueous solution to remove unreacted phenol, followed by washes with water until the pH is neutral.[14]

  • Drying and Isolation : Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under vacuum to yield the crude product.[14]

  • Final Purification : For higher purity, the product can be further purified by recrystallization from a solvent like hexane or by column chromatography.[2][14]

Impact of Reaction Conditions on Yield and Purity

The following table summarizes findings on how different synthetic conditions can affect the outcome.

Phenol/Amine System Method Conditions Yield Key Observation
Cardanol / HMTAMicrowave-assisted, Solvent-freeN/AHighA sustainable, formaldehyde-free method that proceeds in minutes.[10][11]
Phenol / AnilineSolventlessHeat to 116°C for ~15 minGoodReduces the formation of unwanted intermediates compared to some solution methods.[3][9]
Dihydrocoumarine / DiaminesOne-pot, SolutionToluene-ethanol, reflux for 12hLowYields were impacted by the formation of triazine byproducts.[4]
Bisphenols / AnilineSolvent-basedDiethyl ether, wash with 2N NaOH75%Standard method resulting in good yield after purification.[8]
Phenol / Fluorinated AnilineSolvent-basedAcidic MediumHighAcidic conditions are necessary for high yields when using very weak amines.[1]

Visual Guides

Reaction and Byproduct Formation Pathways

The following diagrams illustrate the desired reaction pathway for benzoxazine synthesis and a common side reaction leading to byproduct formation.

Benzoxazine_Synthesis cluster_reactants Reactants cluster_pathway Desired Reaction Pathway Phenol Phenol MannichBase Mannich Base Intermediate Phenol->MannichBase Mannich Condensation Amine Primary Amine Amine->MannichBase Mannich Condensation Formaldehyde Formaldehyde Formaldehyde->MannichBase Mannich Condensation Benzoxazine Benzoxazine Monomer MannichBase->Benzoxazine Ring Closure (+ Formaldehyde)

Caption: Desired pathway for one-pot benzoxazine synthesis.

Byproduct_Formation cluster_reactants Reactants / Intermediates cluster_byproduct Byproduct Pathway Phenol Phenol Oligomer Phenolic Oligomer / Dimer Phenol->Oligomer Side Reaction (e.g., high temp) MannichBase Mannich Base MannichBase->Oligomer Side Reaction (e.g., high temp) Benzoxazine Benzoxazine Monomer Benzoxazine->Oligomer Impurity-catalyzed opening

Caption: Common byproduct formation pathway leading to oligomers.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during your synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? (oily, insoluble) check_yield->check_purity No incomplete_rxn Verify Reaction Time/Temp Monitor with TLC/NMR check_yield->incomplete_rxn Yes end_product High Purity Product check_purity->end_product No wash_naoh Wash with aq. NaOH to remove phenol check_purity->wash_naoh Yes check_stoich Check Reactant Stoichiometry (1:1:2) incomplete_rxn->check_stoich weak_amine Using weak amine? Consider acidic medium check_stoich->weak_amine weak_amine->start Re-run Experiment recrystallize Recrystallize or use Column Chromatography wash_naoh->recrystallize optimize_temp Optimize Temp to Minimize Oligomers recrystallize->optimize_temp optimize_temp->start Re-run Experiment

Caption: Troubleshooting workflow for benzoxazine synthesis.

References

Effect of base concentration on benzoxazine synthesis regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzoxazine Synthesis

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with regioselectivity and other common challenges during benzoxazine synthesis, with a specific focus on the role of base concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in benzoxazine synthesis?

In the Mannich condensation reaction used for benzoxazine synthesis, a base can function as a catalyst. Its primary role is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This enhances the rate of the electrophilic attack on the formaldehyde and primary amine-derived iminium ion, which is a key step in the formation of the oxazine ring. Bases are also commonly used in the workup phase, such as in an aqueous wash, to remove unreacted phenols and other acidic impurities.[1][2]

Q2: I am observing an unexpected regioisomer or a poor ratio of isomers. Could the base concentration be the cause?

While the stoichiometry of the reactants (phenol, amine, formaldehyde) is the most critical factor determining the product constitution, the base concentration can indirectly influence regioselectivity.[3] An inappropriate base concentration can alter reaction kinetics, potentially leading to:

  • Increased Side Reactions: Excessively high base concentration can promote the formation of byproducts like Mannich bases or dimers with Mannich bridges.[3]

  • Kinetic vs. Thermodynamic Control: The concentration may favor a kinetically controlled product (the isomer that forms faster) over the more stable, thermodynamically controlled product.

  • Inconsistent Results: Fluctuations in base concentration between batches can lead to poor reproducibility in isomer ratios.

If you are facing issues with regioselectivity, it is crucial to first verify reactant ratios and then systematically optimize the base concentration.

Q3: My reaction yield is low. How might the base concentration be affecting it?

An optimal base concentration is key for maximizing yield.

  • Too Low: Insufficient base may lead to a slow reaction rate and incomplete conversion of starting materials.

  • Too High: A very high concentration of a strong base can lead to the degradation of reactants or products and promote the formation of unwanted byproducts, thus lowering the yield of the desired benzoxazine monomer. One study noted that the pH of the reaction medium is a controlling factor in the yield when using weak amines.[1]

Q4: What are common byproducts in benzoxazine synthesis and how can I minimize them?

Common byproducts include open-ring structures, oligomers, and dimers connected by Mannich bridges.[3] Minimizing these involves precise control over the experimental conditions:

  • Stoichiometry: Ensure the molar ratios of phenol, primary amine, and formaldehyde are accurate, typically 1:1:2.[4]

  • Temperature Control: Maintain a stable and optimized reaction temperature.

  • Catalyst Concentration: Use the minimal effective concentration of the base catalyst to avoid promoting side reactions.

  • Purification: A final wash step with a dilute acid or alkaline solution is often necessary to remove byproducts.[1][3]

Troubleshooting Guide: Effect of Base Concentration

Use the following table to troubleshoot common issues related to base concentration during benzoxazine synthesis.

Issue Observed Potential Cause Related to Base Recommended Action
Low Yield of Desired Regioisomer Base concentration is sub-optimal (either too high or too low), affecting reaction kinetics.Titrate the base concentration in small increments across several small-scale trial reactions to find the optimal level.
High Levels of Byproduct Formation Base concentration is too high, promoting side reactions like dimerization or oligomerization.Reduce the base concentration by 25-50% and monitor the reaction profile using techniques like TLC or NMR.
Inconsistent Isomer Ratios Between Batches Inaccurate measurement or fluctuation of base concentration.Prepare a fresh stock solution of the base and use precise measuring tools (e.g., calibrated pipettes) for addition.
Reaction Fails to Initiate or is Too Slow Insufficient base to effectively catalyze the reaction through deprotonation of the phenol.Increase the base concentration incrementally. Consider switching to a stronger, non-nucleophilic base if appropriate.

Experimental Protocol: Base-Catalyzed Benzoxazine Synthesis

This protocol provides a general methodology for the synthesis of a benzoxazine monomer where base concentration is a critical parameter for optimization.

Materials:

  • Phenolic derivative (1.0 eq)

  • Primary amine (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Base Catalyst (e.g., Sodium Hydroxide, Triethylamine)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[5]

  • 3M Sodium Hydroxide (NaOH) solution[5]

  • Distilled water

Procedure:

  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenolic derivative (1.0 eq) in the chosen solvent.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution and stir until fully dissolved.

  • Base Catalyst Addition (Critical Step): Add the base catalyst at the desired concentration (e.g., 0.05 - 0.2 eq). The precise amount should be determined through optimization experiments. Stir for 15 minutes.

  • Formaldehyde Addition: Add paraformaldehyde (2.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter the solid. Otherwise, proceed with solvent evaporation under reduced pressure.

    • Dissolve the resulting crude product in diethyl ether.

    • Wash the organic solution sequentially with 3M NaOH solution and then with distilled water until the aqueous layer is neutral.[5] This step removes unreacted phenol.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the benzoxazine monomer.[5]

  • Characterization: Confirm the structure and purity of the synthesized regioisomers using FTIR and NMR spectroscopy.

Visual Guides

G start Troubleshooting: Unexpected Regioisomer Ratio or Low Yield cause1 Verify Reactant Stoichiometry (Phenol:Amine:Formaldehyde) start->cause1 cause2 Assess Base Concentration start->cause2 cause3 Check Reaction Temperature and Time start->cause3 sol1 Action: Adjust to 1:1:2 Molar Ratio cause1->sol1 Incorrect? sol2_high Problem: Too High (Byproducts Observed) cause2->sol2_high Incorrect? sol2_low Problem: Too Low (Slow/Incomplete Reaction) cause2->sol2_low Incorrect? sol3 Action: Ensure Stable, Optimized Temperature Profile cause3->sol3 Incorrect? action2_high Action: Reduce Concentration by 25-50% sol2_high->action2_high action2_low Action: Increase Concentration Incrementally sol2_low->action2_low

Caption: Troubleshooting workflow for benzoxazine synthesis issues.

References

Navigating the Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the scaled-up synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol. It addresses potential challenges through detailed troubleshooting guides and frequently asked questions, offering a valuable resource for researchers in the field.

I. Synthesis Pathway Overview

The recommended synthetic route to (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol involves a two-step process:

  • Formylation: Introduction of a formyl group at the 6-position of the 3,4-dihydro-2H-1,4-benzoxazine ring system via a Vilsmeier-Haack reaction to yield 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.

  • Reduction: Subsequent reduction of the aldehyde functionality to the corresponding primary alcohol using a suitable reducing agent.

Synthesis_Workflow Start 3,4-dihydro-2H-1,4-benzoxazine Intermediate 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation Product (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol Intermediate->Product Reduction

Caption: Overall synthetic workflow for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

II. Experimental Protocols

A. Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (Intermediate)

Method: Vilsmeier-Haack Formylation[1]

This procedure is adapted from the formylation of a similar N-alkylated benzoxazine derivative.

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-dihydro-2H-1,4-benzoxazine in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture into a cold saturated sodium bicarbonate solution to neutralize the excess reagent.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.

B. Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol (Final Product)

Method: Sodium Borohydride Reduction

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature (monitor by TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

III. Data Presentation

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Vilsmeier-Haack FormylationPOCl₃, DMFDCM0 to RT2-670-80>95
2Aldehyde ReductionNaBH₄MeOH0 to RT1-385-95>98

*Note: Yields are estimated based on similar reactions and may vary depending on the scale and specific reaction conditions.

IV. Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Logic cluster_formylation Vilsmeier-Haack Formylation Issues cluster_reduction Aldehyde Reduction Issues F_Start Low or No Conversion F_Q1 Incomplete formation of Vilsmeier reagent? F_Start->F_Q1 F_A1 Ensure anhydrous conditions and slow addition of POCl₃ to DMF at 0°C. F_Q1->F_A1 Yes F_Q2 Deactivation of the benzoxazine ring? F_Q1->F_Q2 No F_A2 The N-H proton might be acidic enough to react with the Vilsmeier reagent. Consider N-protection (e.g., with a Boc group) which can be removed later. F_Q2->F_A2 Yes F_Q3 Multiple products observed? F_Q2->F_Q3 No F_A3 Formylation can occur at other positions. Optimize reaction temperature and time. Purify carefully by column chromatography. F_Q3->F_A3 Yes R_Start Incomplete Reduction R_Q1 Insufficient reducing agent? R_Start->R_Q1 R_A1 Use a molar excess of NaBH₄ (e.g., 1.5-2 equivalents). R_Q1->R_A1 Yes R_Q2 Decomposition of NaBH₄? R_Q1->R_Q2 No R_A2 Add NaBH₄ in portions to the cold solution to control the reaction rate and prevent premature decomposition. R_Q2->R_A2 Yes R_Q3 Side reaction with N-H proton? R_Q2->R_Q3 No R_A3 NaBH₄ is generally compatible with N-H groups, but for more potent reducing agents like LiAlH₄, N-protection would be necessary. R_Q3->R_A3 Yes

References

Validation & Comparative

Confirming the 1,4-Benzoxazine Scaffold: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, and its correct structural elucidation is the foundation for understanding structure-activity relationships. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural confirmation of 1,4-benzoxazines, offering supporting data, detailed experimental protocols, and a look at alternative analytical methods.

The inherent complexity of the 1,4-benzoxazine ring system, often adorned with various substituents, necessitates the use of powerful analytical techniques. While one-dimensional (1D) ¹H and ¹³C NMR provide initial valuable information, 2D NMR spectroscopy is indispensable for the definitive assignment of all proton and carbon signals and for establishing the connectivity within the molecule. This guide will focus on the practical application and comparative strengths of COSY, HSQC, HMBC, and NOESY experiments in the context of 1,4-benzoxazine chemistry.

Comparative Analysis of 2D NMR Techniques

The strategic application of a suite of 2D NMR experiments allows for a complete and confident structural assignment of 1,4-benzoxazine derivatives. Each technique provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Application for 1,4-Benzoxazine Structure Typical Acquisition Time
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2][3]Identifies neighboring protons on the benzene ring and the oxazine ring, establishing spin systems.~10-30 minutes
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C correlations.[3][4][5]Unambiguously assigns protons to their directly attached carbons, crucial for assigning the CH, CH₂, and CH₃ groups in the molecule.~15-60 minutes
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations over 2-4 bonds.[3][6][7][8]Establishes connectivity between different parts of the molecule, for example, from a substituent proton to a carbon in the benzoxazine core. Crucial for confirming the placement of substituents and the overall ring fusion.~30 minutes - several hours
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (dipolar coupling).[9][10][11][12]Determines the spatial proximity of protons, which is vital for confirming the stereochemistry and conformation of substituents on the oxazine ring.Several hours

Experimental Protocols for 2D NMR Analysis of 1,4-Benzoxazines

The following are generalized experimental protocols that can be adapted for the analysis of 1,4-benzoxazine derivatives on a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality 2D NMR spectra.

  • Dissolve 5-10 mg of the purified 1,4-benzoxazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • The sample height in the NMR tube should be at least 4.5 cm to ensure proper shimming.[3]

COSY (Correlation Spectroscopy)

The COSY experiment is typically the first 2D experiment performed to establish proton-proton connectivities.[1][2]

Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence)

Parameter Typical Value Description
Spectral Width (¹H)10-12 ppmSet to encompass all proton signals.
Number of Scans (ns)2-8Depends on sample concentration.
Number of Increments (ni)128-256Determines the resolution in the indirect dimension.
Relaxation Delay (d1)1-2 sTime for magnetization to return to equilibrium.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon signals.[4][5][13]

Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC sequence to differentiate CH/CH₃ from CH₂)

Parameter Typical Value Description
Spectral Width (¹H)10-12 ppmCentered on the proton spectrum.
Spectral Width (¹³C)160-200 ppmCentered on the carbon spectrum.
Number of Scans (ns)2-16Depends on sample concentration.
Number of Increments (ni)128-256Determines the resolution in the indirect dimension.
One-bond J-coupling (¹JCH)~145 HzAverage one-bond coupling constant.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, which is key for piecing together the molecular skeleton.[6][7][8]

Pulse Program: hmbcgplpndqf (or similar gradient-selected, long-range correlation sequence)

Parameter Typical Value Description
Spectral Width (¹H)10-12 ppmCentered on the proton spectrum.
Spectral Width (¹³C)200-220 ppmCentered on the carbon spectrum to include quaternary carbons.
Number of Scans (ns)8-64Requires more scans than HSQC due to weaker correlations.
Number of Increments (ni)256-512Higher resolution is often beneficial.
Long-range J-coupling (ⁿJCH)8-10 HzOptimized for 2-3 bond correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is used to determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.[9][10][11]

Pulse Program: noesygpph (or similar gradient-selected NOESY sequence)

Parameter Typical Value Description
Spectral Width (¹H)10-12 ppmCentered on the proton spectrum.
Number of Scans (ns)16-64Sensitive to sample concentration and molecular size.
Number of Increments (ni)256-512To resolve cross-peaks.
Mixing Time (d8)0.5-1.5 sThe duration during which NOE transfer occurs; may need to be optimized.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the 2D NMR data to confirm the structure of a 1,4-benzoxazine derivative.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR Acquire ¹H NMR 13C_NMR Acquire ¹³C NMR COSY Acquire COSY 1H_NMR->COSY Identify Spin Systems HSQC Acquire HSQC 13C_NMR->HSQC Assign C-H Bonds Data_Integration Integrate and Correlate Data COSY->Data_Integration HMBC Acquire HMBC HSQC->Data_Integration NOESY Acquire NOESY (optional) HMBC->Data_Integration Establish Connectivity NOESY->Data_Integration Determine Stereochemistry Structure_Confirmation Confirm 1,4-Benzoxazine Structure Data_Integration->Structure_Confirmation

Caption: Workflow for 1,4-benzoxazine structure elucidation using 2D NMR.

Alternative and Complementary Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory data.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.[14]Does not provide detailed structural connectivity or stereochemical information.
X-ray Crystallography Precise three-dimensional atomic coordinates.[15][16][17]Provides an unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy to perform.Provides limited information on the overall molecular structure.

The relationship between these techniques in the structural elucidation process can be visualized as follows:

G Proposed_Structure Proposed 1,4-Benzoxazine Structure 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) Proposed_Structure->2D_NMR Detailed Connectivity & Stereochemistry Mass_Spec Mass Spectrometry Proposed_Structure->Mass_Spec Molecular Weight & Formula Confirmed_Structure Confirmed Structure 2D_NMR->Confirmed_Structure Mass_Spec->Confirmed_Structure Supportive Data Xray_Cryst X-ray Crystallography Xray_Cryst->Confirmed_Structure Absolute Proof (if available)

Caption: Interplay of analytical techniques for structural confirmation.

References

One-Pot vs. Multi-Step Synthesis of Benzoxazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzoxazine derivatives is a critical step in the development of new materials and therapeutic agents. The choice between a one-pot or a multi-step synthetic approach can significantly impact reaction efficiency, resource utilization, and overall project timelines. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols.

The synthesis of benzoxazines, a class of heterocyclic compounds with a wide range of applications, is predominantly achieved through the condensation reaction of a phenol, a primary amine, and formaldehyde. This can be performed in a single reaction vessel (one-pot synthesis) or through a sequence of reactions with the isolation of intermediates (multi-step synthesis).

At a Glance: Key Differences

ParameterOne-Pot SynthesisMulti-Step Synthesis
Reaction Time Generally shorterTypically longer due to multiple reaction and purification steps
Yield Can be high, but may be compromised by side reactionsOverall yield can be lower due to losses at each step
Purification Often simpler, sometimes requiring only filtration or minimal chromatographyMore complex, requiring purification of intermediates at each stage
Atom Economy Higher, as all reactants are combined in a single stepLower, due to the generation of waste from multiple steps
Process Control Can be more challenging to control selectivity for complex moleculesAllows for greater control over each reaction step and intermediate purity
Versatility Highly versatile for a wide range of benzoxazine structuresNecessary for complex structures or when specific intermediates are required

Experimental Data Summary

The following table summarizes representative experimental data for the synthesis of benzoxazines using both one-pot and multi-step approaches.

ProductSynthesis MethodReactantsReaction TimeYieldReference
2,4-di-tert-butyl-6-((phenylamino)methyl)phenolOne-Pot Mannich Condensation2,4-di-tert-butylphenol, Aniline, Paraformaldehyde1 hNot explicitly stated, but described as efficient[1]
Amide-functional main-chain polybenzoxazine precursorOne-Pot3,4-dihydrocoumarine, Diamine, Paraformaldehyde36 h (24h + 12h)Not explicitly stated, but successful synthesis reported[2]
Tricyclic 1,4-benzoxazine derivativesOne-Pot Biochemo-enzymatic CascadePhenolic acids, α-amino acids48 h50-65%[3][4]
Tröger's base-derived benzoxazine (SA-tb)Multi-Step Continuous Synthesis3-amin-p-toluidine, Formaldehyde, Salicylaldehyde, Sodium borohydride3 h96%[5]
Tröger's base-derived benzoxazine (SA-tb)Classic Multi-Step Batch SynthesisTB-hydroxybenzylamine, Formaldehyde3 h94%[5]
Phosphazene-containing benzoxazinesTwo-Stage MethodHexachlorocyclotriphosphazene, Bisphenol A, Aniline, Paraformaldehyde8 h (second stage)Not explicitly stated, but successful synthesis reported[6]

Experimental Protocols

One-Pot Synthesis: Mannich Condensation of Bisphenol A-Aniline Benzoxazine

This protocol is based on the general Mannich condensation reaction for benzoxazine synthesis.[6][7]

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • Toluene

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.0438 mol) of bisphenol A and 8.159 g (0.0876 mol) of aniline in 16 mL of toluene.

  • Heat the solution to 60 °C until the bisphenol A is completely dissolved.

  • Add 6.071 g (0.184 mol) of paraformaldehyde to the solution.

  • Increase the reaction temperature to 80 °C and maintain for 6 hours.

  • After the reaction is complete, dissolve the mixture in 50 mL of toluene.

  • Transfer the solution to a separatory funnel and wash twice with distilled water to remove any unreacted formaldehyde and other water-soluble impurities. The lower aqueous layer is discarded.

  • The organic layer containing the benzoxazine product is collected and the solvent is removed under reduced pressure to yield the final product.

Multi-Step Synthesis: Tröger's Base-Derived Benzoxazine (Classic Batch Approach)

This protocol describes the final step in the multi-step synthesis of a specific Tröger's base-derived benzoxazine.[5]

Materials:

  • TB-hydroxybenzylamine (synthesized in a prior step)

  • Formaldehyde (37% in H₂O)

  • Ethanol

Procedure:

  • In a suitable reaction flask, mix 0.7 g (1.42 mmol) of TB-hydroxybenzylamine with 40 mL of ethanol.

  • Add 1 mL of formaldehyde (37% in H₂O) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • The resulting precipitate is collected by filtration.

  • The solid product is washed multiple times with ethanol.

  • The final product is purified by recrystallization from ethanol to yield the light-yellow solid SA-tb.

Visualizing the Synthesis Workflows

The following diagrams illustrate the fundamental differences in the experimental workflows of one-pot and multi-step benzoxazine synthesis.

OnePot_Workflow cluster_0 One-Pot Synthesis A Combine Phenol, Amine, and Formaldehyde in a single reactor B Reaction under controlled conditions (e.g., heating) A->B C Work-up and Purification B->C D Final Benzoxazine Product C->D

Caption: Workflow for a typical one-pot benzoxazine synthesis.

MultiStep_Workflow cluster_1 Multi-Step Synthesis A Step 1: Synthesis of Intermediate 1 (e.g., hydroxymethylphenol) B Purification of Intermediate 1 A->B C Step 2: Reaction of Intermediate 1 with Amine B->C D Purification of Intermediate 2 C->D E Step 3: Cyclization to form Benzoxazine Ring D->E F Final Purification E->F G Final Benzoxazine Product F->G

Caption: A representative workflow for a multi-step benzoxazine synthesis.

Logical Comparison of Synthesis Strategies

The choice between a one-pot and multi-step synthesis is often a trade-off between efficiency and control.

Comparison cluster_onepot One-Pot Synthesis cluster_multistep Multi-Step Synthesis OP One-Pot Method OP_Adv Advantages OP->OP_Adv leads to OP_Disadv Disadvantages OP->OP_Disadv can have Higher Atom Economy Higher Atom Economy OP_Adv->Higher Atom Economy Reduced Reaction Time Reduced Reaction Time OP_Adv->Reduced Reaction Time Simpler Purification Simpler Purification OP_Adv->Simpler Purification Potential for Side Reactions Potential for Side Reactions OP_Disadv->Potential for Side Reactions Less Control over Intermediates Less Control over Intermediates OP_Disadv->Less Control over Intermediates MS Multi-Step Method MS_Adv Advantages MS->MS_Adv allows for MS_Disadv Disadvantages MS->MS_Disadv results in High Purity of Intermediates High Purity of Intermediates MS_Adv->High Purity of Intermediates Greater Control over Reaction Greater Control over Reaction MS_Adv->Greater Control over Reaction Applicable to Complex Molecules Applicable to Complex Molecules MS_Adv->Applicable to Complex Molecules Lower Overall Yield Lower Overall Yield MS_Disadv->Lower Overall Yield Longer Synthesis Time Longer Synthesis Time MS_Disadv->Longer Synthesis Time More Waste Generation More Waste Generation MS_Disadv->More Waste Generation

Caption: Logical comparison of one-pot and multi-step synthesis strategies.

Conclusion

The decision to employ a one-pot or multi-step synthesis for benzoxazines is highly dependent on the specific research or development goals. For rapid synthesis of a wide range of benzoxazine derivatives where high throughput is desired and potential side products can be easily removed, one-pot synthesis is often the more advantageous approach due to its efficiency and high atom economy.[3][4] However, for the synthesis of complex, high-purity benzoxazines, particularly for applications in pharmaceuticals or high-performance materials where precise control over the molecular architecture is paramount, a multi-step approach is often necessary, despite the potential for lower overall yields and longer reaction times.[5] The development of novel catalytic systems continues to enhance the efficiency and selectivity of both one-pot and multi-step benzoxazine syntheses, further expanding the toolkit available to chemists in this field.

References

A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol. Due to the limited availability of public data on the specific biological activity of this compound, this guide will focus on the biological profiles of structurally related 6-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives to provide a relevant and insightful comparison.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. This guide delves into the quantitative biological data, experimental methodologies, and potential mechanisms of action of key analogs, offering a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 6-substituted 3,4-dihydro-2H-1,4-benzoxazine analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ID6-Position SubstituentCell LineActivityIC50 (µM)Reference
Analog 1 -2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-dioneVelvetleafHerbicidalComparable to B2055[3]
Analog 1 -2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-dioneCrabgrassHerbicidalComparable to B2055[3]
Analog 2 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivativeA549 (Lung Cancer)Anticancer-[4]
Analog 3 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one linked to 1,2,3-triazoles (Compound 14b)A549 (Lung Cancer)Anticancer7.59 ± 0.31[4][5]
Analog 4 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one linked to 1,2,3-triazoles (Compound 14c)A549 (Lung Cancer)Anticancer18.52 ± 0.59[4][5]

Experimental Protocols

The determination of the anticancer activity of the benzoxazine analogs cited in this guide was primarily conducted using the MTT assay. This standard colorimetric assay assesses cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzoxazine analogs, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and DNA repair.

Inhibition of Protoporphyrinogen Oxidase (PPO)

A notable analog with a substitution at the 6-position is the herbicide Flumioxazin (2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione).[6][7] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[8] This enzyme is crucial for chlorophyll biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and cell death.

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Flumioxazin Flumioxazin (Analog) Flumioxazin->PPO Inhibits Cell_Death Cell Death ROS->Cell_Death Induces

Caption: Mechanism of action of Flumioxazin.

EGFR and PI3K/Akt Signaling Pathways in Cancer

Many anticancer agents exert their effects by targeting critical signaling pathways that are often dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are two such interconnected cascades that play a central role in cell growth, proliferation, and survival. While direct evidence for the interaction of this compound with these pathways is lacking, the benzoxazine scaffold has been explored for its potential to modulate these signaling networks.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EGF EGF EGF->EGFR Binds Benzoxazine Benzoxazine Analogs (Potential Target) Benzoxazine->PI3K Potential Inhibition Benzoxazine->Akt Potential Inhibition

Caption: Simplified EGFR and PI3K/Akt signaling pathway.

DNA Damage Response and c-Myc Inhibition

Recent studies have suggested that some benzoxazinone derivatives may exert their anticancer effects by targeting the DNA damage response pathway and modulating the expression of oncogenes like c-Myc. One proposed mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair. Another intriguing possibility is the interaction of these compounds with G-quadruplex structures in the promoter region of the c-Myc gene, leading to the downregulation of its expression.

DNA_Repair_cMyc_Inhibition cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_PK DNA-PK DNA_DSB->DNA_PK Activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ Initiates DNA_Repair DNA Repair NHEJ->DNA_Repair cMyc_Promoter c-Myc Promoter (G-quadruplex) cMyc_Expression c-Myc Expression cMyc_Promoter->cMyc_Expression Downregulates Tumor_Growth Tumor Growth cMyc_Expression->Tumor_Growth Promotes Benzoxazinone Benzoxazinone Analogs Benzoxazinone->DNA_PK Inhibits Benzoxazinone->cMyc_Promoter Stabilizes

Caption: Potential mechanisms of anticancer benzoxazinones.

Conclusion

While direct biological activity data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of its structural analogs reveals the significant therapeutic potential of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. The diverse biological activities, ranging from herbicidal to anticancer, highlight the versatility of this heterocyclic system. The provided quantitative data, experimental protocols, and insights into potential signaling pathways offer a solid foundation for future research and development of novel and potent benzoxazine-based compounds for various therapeutic applications. Further investigation into the structure-activity relationships, particularly focusing on substitutions at the 6-position, is warranted to unlock the full potential of this promising class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxytryptamine-6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. The development of potent and selective 5-HT6 receptor antagonists has been a major focus of medicinal chemistry research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of 5-HT6 receptor antagonists, supported by quantitative data and detailed experimental protocols.

Key Pharmacophoric Features of 5-HT6 Receptor Antagonists

The fundamental structure-activity relationships for 5-HT6 receptor antagonists revolve around a common pharmacophore model. This model consists of four key features crucial for high-affinity binding:

  • A Basic Amine Moiety: This positively ionizable group, often a piperazine or a related cyclic amine, is essential for forming a salt bridge with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor.

  • An Aromatic Moiety: This feature, frequently an indole or a bioisosteric replacement, engages in hydrophobic and aromatic interactions within the receptor's binding pocket.

  • A Hydrophobic Region: An additional hydrophobic group contributes to the overall binding affinity by occupying a hydrophobic pocket within the receptor.

  • A Hydrogen Bond Acceptor: Often a sulfonyl group or a bioisosteric equivalent, this feature is crucial for interacting with specific residues in the binding site, further stabilizing the ligand-receptor complex.

Comparative Analysis of 5-HT6 Receptor Antagonists

The diverse chemical scaffolds of 5-HT6 receptor antagonists can be broadly categorized into three main classes: indole-based, sulfonyl-containing, and non-sulfonyl antagonists. The following sections provide a comparative overview of their structure-activity relationships, with quantitative data presented in structured tables.

Indole-Based Antagonists

The indole scaffold, being a core component of the endogenous ligand serotonin, has been a fertile ground for the design of 5-HT6 receptor antagonists. Modifications at various positions of the indole ring have profound effects on affinity and selectivity.

CompoundR1R2R3Ki (nM)IC50 (nM)
Compound 1 HH-SO2-Ph2.11

A Comparative Analysis of Novel Benzoxazine Derivatives: Unveiling Potent Anticancer and Antimicrobial Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of newly synthesized benzoxazine derivatives has revealed two promising classes of compounds with significant potential in oncology and infectious disease research. This comparative guide synthesizes the latest experimental data on a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrating potent anticancer activity, and a class of benzoxazine-6-sulfonamide derivatives exhibiting robust antimicrobial effects. This report provides a detailed overview of their bioactivity, experimental validation, and underlying mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Novel Benzoxazine Scaffolds: A New Frontier in Drug Discovery

Benzoxazine derivatives have long been recognized for their diverse pharmacological properties. The studies highlighted herein focus on two distinct series of these compounds, each tailored for a specific therapeutic application. The first series showcases novel 3,4-dihydro-2H-1,4-benzoxazine derivatives with significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The second series introduces benzoxazine-6-sulfonamide derivatives with notable inhibitory activity against a panel of pathogenic bacteria and fungi.

Anticancer Activity of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

A recent study published in Bioorganic & Medicinal Chemistry details the synthesis and anticancer evaluation of a new series of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. Among the synthesized compounds, derivatives 2b and 4b emerged as the most potent, exhibiting low micromolar inhibitory concentrations (IC₅₀) against both MCF-7 and HCT-116 cancer cell lines.[1]

The cytotoxic activity of these compounds is attributed to their ability to induce membrane permeability, leading to cell death.[1] Further investigation into their mechanism of action revealed residual inhibitory activity against key signaling kinases, HER2 and JNK1, suggesting a multi-faceted approach to their anticancer effects.[1]

Comparative Anticancer Activity Data
CompoundTarget Cell LineIC₅₀ (µM)[1]
2b MCF-73.26
HCT-1167.63
4b MCF-72.27
HCT-1164.44

Antimicrobial Potential of Benzoxazine-6-Sulfonamide Derivatives

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a novel series of benzoxazine-6-sulfonamide derivatives and evaluated their antimicrobial properties. Several of these compounds demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL.

The introduction of the sulfonamide moiety to the benzoxazine scaffold appears to be a key factor in the observed antimicrobial activity. The study highlights the potential of these derivatives as lead compounds for the development of new antimicrobial agents.

Comparative Antimicrobial Activity Data
CompoundMicrobial StrainMIC (µg/mL)
1c Bacillus subtilis31.25
Escherichia coli62.5
Pseudomonas aeruginosa62.5
Staphylococcus aureus31.25
Candida albicans62.5
2g Bacillus subtilis31.25
Escherichia coli62.5
Pseudomonas aeruginosa31.25
Staphylococcus aureus62.5
Candida albicans62.5

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The in vitro cytotoxicity of the 3,4-dihydro-2H-1,4-benzoxazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 and HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Determination of Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the benzoxazine-6-sulfonamide derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: Two-fold serial dilutions of the test compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Standardized microbial inoculums (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi) were prepared.

  • Inoculation: Each well was inoculated with the respective microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the biological context and experimental design, the following diagrams were generated using Graphviz.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Dimerization Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNK1 JNK1 Apoptosis Apoptosis JNK1->Apoptosis

Caption: Simplified HER2 and JNK1 signaling pathways.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Benzoxazine Derivatives incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

Study_Design_Logic cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation synthesis Synthesis of Novel Benzoxazine Derivatives anticancer_screening In vitro Cytotoxicity Screening (MCF-7 & HCT-116) synthesis->anticancer_screening antimicrobial_screening Antimicrobial Susceptibility Testing synthesis->antimicrobial_screening mtt_assay MTT Assay anticancer_screening->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination mechanism_study Mechanism of Action Study (Kinase Inhibition) ic50_determination->mechanism_study broth_microdilution Broth Microdilution antimicrobial_screening->broth_microdilution mic_determination MIC Determination broth_microdilution->mic_determination

Caption: Logical flow of the bioactivity validation.

References

Comparative analysis of catalysts for benzoxazine ring formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the benzoxazine ring and its subsequent ring-opening polymerization (ROP) are critical processes in the synthesis of high-performance polybenzoxazine thermosets. These materials are gaining significant interest across various industries, including aerospace, electronics, and biomedical fields, due to their exceptional thermal stability, low water absorption, high char yield, and molecular design flexibility.[1][2] The primary challenge in benzoxazine chemistry lies in the high temperatures typically required for the ROP, often exceeding 200°C.[3] The use of catalysts is a key strategy to mitigate this, enabling lower curing temperatures, faster reaction times, and tailored polymer structures.[4]

This guide provides a comparative analysis of various catalytic systems for benzoxazine ring formation and polymerization, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

A wide array of catalysts, including Lewis acids, Brønsted acids, and other nucleophilic or bifunctional reagents, have been investigated to facilitate the ROP of benzoxazines. The effectiveness of these catalysts is typically evaluated by the reduction in the onset and peak polymerization temperatures, as determined by Differential Scanning Calorimetry (DSC).

Lewis Acid Catalysts

Lewis acids are among the most potent catalysts for benzoxazine ROP. They function by coordinating with the oxygen or nitrogen atoms of the oxazine ring, which facilitates ring opening and the formation of cationic intermediates that propagate polymerization.[1]

CatalystBenzoxazine MonomerCatalyst Loading (mol%)Onset T (°C) (Uncatalyzed)Onset T (°C) (Catalyzed)Peak T (°C) (Uncatalyzed)Peak T (°C) (Catalyzed)Char Yield (%) (Uncatalyzed)Char Yield (%) (Catalyzed)Reference
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Bisphenol A-aniline (B-a)3~220122>220167-Increased by up to 13%[1][5]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Phenol-benzylamine (P-Bn)3~220160>220185--[1]
Aluminum Trichloride (AlCl₃)Bisphenol A-aniline (BA-a)-217145--2755[6]
Phosphorus Pentachloride (PCl₅)Bisphenol A-aniline (BA-a)-------[4]
Zinc Chloride (ZnCl₂)Bisphenol A-aniline (BA-a)-217145--27-[4][6]
Iron(III) Chloride (FeCl₃)Bisphenol A-aniline (BA-a)-217145--27-[6]
Ti-Ph-POSSBisphenol A-aniline (BA-a)3 wt%252207.4258230.2--[7]
Brønsted Acid and Self-Catalyzing Systems

Benzoxazine monomers incorporating acidic functionalities, such as carboxylic acid (-COOH) or additional phenolic hydroxyl (-OH) groups, can act as internal Brønsted acid catalysts.[3][8] These acidic protons can initiate the ROP, although often requiring elevated temperatures for efficient polymerization.

Catalyst SystemBenzoxazine MonomerKey FeatureOnset T (°C)Peak T (°C)Reference
Self-CatalyzingCarboxylic acid-functional benzoxazineInternal -COOH groupLoweredLowered[8]
Self-CatalyzingPhenolic -OH-containing benzoxazineInternal -OH groupLoweredLowered[1]
Other Catalytic Systems

A variety of other compounds, including tertiary amines, thioamides, and bifunctional catalysts, have also been demonstrated to effectively lower the polymerization temperature of benzoxazines.

CatalystBenzoxazine MonomerCatalyst LoadingOnset T (°C) (Uncatalyzed)Onset T (°C) (Catalyzed)Peak T (°C) (Uncatalyzed)Peak T (°C) (Catalyzed)Reference
4-Dimethylaminopyridine (DMAP)Bisphenol A-aniline (BA-a)----226[9]
2-Methylimidazole (2MI)Bisphenol A-aniline (BA-a)----240[9]
Furfuryl-derived ThioamideBisphenol A-aniline (BA-a)--Reduced by up to 48°C--[3]
Lithium Iodide (LiI)p-Cresol-aniline based-----[10]

Experimental Protocols

Synthesis of Aniline-Based Bisbenzoxazine (B-a)

A representative procedure for the synthesis of a common benzoxazine monomer is as follows:

  • In a 100 mL round-bottom flask, dissolve paraformaldehyde (34.9 mmol, 1.05 g), bisphenol A (8.76 mmol, 2.0 g), and aniline (17.5 mmol, 1.6 mL) in 20 mL of xylenes.[1]

  • Heat the reaction mixture to 120°C for 12 hours.[1]

  • Remove the solvent by evaporation under vacuum.[1]

  • Dissolve the resulting oily product in 200 mL of diethyl ether and extract three times with 3 M sodium hydroxide to remove unreacted bisphenol A.[1]

  • Wash the diethyl ether solution three times with 150 mL of distilled water to neutralize the solution.[1]

  • Dry the solution with anhydrous Na₂SO₄ and filter.[1]

  • Evaporate the solvent to obtain the final product.

Catalytic Ring-Opening Polymerization

The following is a general protocol for the catalytic ROP of benzoxazine monomers:

  • Admix the catalyst with the benzoxazine monomer at the desired molar or weight percentage (e.g., 3 or 5 mol%).[1]

  • To ensure a homogeneous mixture, dissolve the components in a suitable solvent like tetrahydrofuran (THF).[1][7]

  • Remove the solvent by blowing nitrogen gas, followed by vacuum drying for approximately 5 minutes at room temperature.[1]

  • The curing process is then carried out by heating the mixture according to a specific temperature program, for example: 100°C for 1h, 120°C for 2h, 140°C for 2h, 160°C for 2h, and 180°C for 2h, followed by post-curing at 200°C for 2h.[7]

  • The polymerization process can be monitored using techniques such as Differential Scanning Calorimetry (DSC) to determine the onset and peak polymerization temperatures, and Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the characteristic benzoxazine ring absorption bands.[1][7]

Reaction Mechanisms and Workflows

The catalytic ROP of benzoxazines can proceed through different mechanisms depending on the nature of the catalyst.

Lewis Acid Catalyzed ROP

Lewis acids promote the formation of cationic species on the nitrogen and oxygen atoms of the oxazine ring, initiating the polymerization.[1]

Lewis_Acid_Catalysis cluster_initiation Initiation cluster_propagation Propagation Benzoxazine Benzoxazine Monomer Complex Benzoxazine-Lewis Acid Complex Benzoxazine->Complex Coordination LewisAcid Lewis Acid (e.g., B(C₆F₅)₃) LewisAcid->Complex CationicIntermediate Cationic Intermediate Complex->CationicIntermediate Ring Opening AnotherMonomer Another Benzoxazine Monomer PolymerChain Growing Polymer Chain CationicIntermediate->PolymerChain Electrophilic Attack AnotherMonomer->PolymerChain

Caption: Proposed mechanism for Lewis acid-catalyzed ROP of 1,3-benzoxazines.

Bifunctional Catalysis with Lithium Iodide

In the case of lithium iodide, the lithium cation acts as a Lewis acid, coordinating with the heteroatoms of the oxazine ring, while the iodide ion acts as a nucleophile that attacks the ring-opened iminium intermediate.[10]

Bifunctional_Catalysis cluster_activation Activation cluster_ring_opening Ring Opening and Nucleophilic Attack cluster_propagation Propagation Benzoxazine Benzoxazine Monomer ActivatedComplex Activated Complex Benzoxazine->ActivatedComplex Li_plus Li⁺ (Lewis Acid) Li_plus->ActivatedComplex Coordination I_minus I⁻ (Nucleophile) IminiumIntermediate Ring-Opened Iminium Intermediate ActivatedComplex->IminiumIntermediate Ring Opening IntermediateProduct Intermediate Product I_minus->IntermediateProduct IminiumIntermediate->IntermediateProduct Nucleophilic Attack AnotherMonomer Another Benzoxazine Monomer Polymer Polybenzoxazine IntermediateProduct->Polymer AnotherMonomer->Polymer Further Reaction

Caption: Bifunctional catalytic mechanism of lithium iodide in benzoxazine ROP.

Experimental Workflow for Catalyst Screening

A typical workflow for screening and evaluating catalysts for benzoxazine polymerization is outlined below.

Experimental_Workflow MonomerSynthesis Benzoxazine Monomer Synthesis Formulation Preparation of Catalyst-Monomer Formulations MonomerSynthesis->Formulation CatalystSelection Selection of Catalysts (Lewis Acids, Brønsted Acids, etc.) CatalystSelection->Formulation DSC DSC Analysis (Determine T_onset, T_peak) Formulation->DSC FTIR FTIR Analysis (Monitor Ring Opening) Formulation->FTIR Polymerization Bulk Polymerization Formulation->Polymerization DataAnalysis Comparative Data Analysis DSC->DataAnalysis FTIR->DataAnalysis TGA TGA Analysis (Evaluate Thermal Stability and Char Yield) TGA->DataAnalysis Polymerization->TGA Characterization Characterization of Polybenzoxazine (Mechanical, Thermal Properties) Polymerization->Characterization Characterization->DataAnalysis

Caption: General experimental workflow for comparative analysis of catalysts.

References

A Comparative Guide to the Regioselective Synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol, a key scaffold in various biologically active compounds, presents a significant challenge in controlling regioselectivity. The desired 2-substituted isomer is often accompanied by the formation of its 3-substituted counterpart and other byproducts. This guide provides a comprehensive comparison of synthetic methodologies, focusing on regioselectivity, reaction efficiency, and environmental impact, supported by available experimental data.

Executive Summary

A one-pot, metal-catalyst-free approach utilizing the reaction of 2-aminophenols with epichlorohydrin in water stands out as a highly efficient and regioselective method for the synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol and its derivatives.[1] Compared to traditional multi-step methods that often require harsh conditions, protecting groups, and expensive catalysts, this green synthesis offers high yields and operational simplicity. While alternative routes, such as the reduction of benzoxazine-2-carboxylates and multi-step sequences involving imine formation, exist, they are generally more laborious and less atom-economical.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for the primary synthetic routes to (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol.

MethodReagentsSolventCatalystReaction TimeYield (%)RegioselectivityKey AdvantagesKey Disadvantages
One-Pot Synthesis 2-Aminophenol, Epichlorohydrin, NaOHWaterNone20-60 min70-92HighEnvironmentally friendly, simple, fast, high yieldLimited quantitative data on regiomeric ratio
Multi-step (LiClO₄/NaOMe) 2-Aminophenol, Epichlorohydrin, LiClO₄, NaOMeToluene, MeOHLewis Acid28-120 h~67Not ReportedEstablished methodLong reaction times, use of toxic solvents and reagents
Reduction of Carboxylate 2-Aminophenol, 2,3-Dibromopropanoate esters, LAHOrganic Solvents-Multi-stepModerateHighAccess to enantiomerically pure products (chiral ester)Multi-step, use of hazardous reducing agents
Three-Step (Imine Formation) Salicylaldehyde, Amine, NaBH₄, FormaldehydeEthanol, MeOH-Multi-stepGoodHighControlled, stepwise approachMulti-step, potential for side reactions

Experimental Protocols

Method 1: One-Pot Synthesis in Water[1]

This procedure describes a robust and environmentally friendly one-pot synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivatives.

Materials:

  • 2-Aminophenol (or substituted 2-aminophenol)

  • (±)-Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminophenol (1.0 mmol) in water (5 mL), add sodium hydroxide (1.4 mmol).

  • Stir the mixture at room temperature, then add (±)-epichlorohydrin (1.2 mmol) dropwise.

  • Continue stirring at room temperature for 20-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol.

Quantitative Data for One-Pot Synthesis: [1]

Entry2-Aminophenol DerivativeProductYield (%)
12-Aminophenol(3,4-Dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol70
24-Methyl-2-aminophenol(6-Methyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol75
34-Chloro-2-aminophenol(6-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol82
4N-Benzyl-2-aminophenol(4-Benzyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol92
5N-(4-Methoxybenzyl)-2-aminophenol(4-(4-Methoxybenzyl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol88
Method 2: Multi-step Synthesis via LiClO₄ and NaOMe[1]

This method represents an older, two-step approach to the synthesis of N-substituted derivatives.

Materials:

  • N-Substituted 2-aminophenol

  • (±)-Epichlorohydrin

  • Lithium perchlorate (LiClO₄)

  • Toluene

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Step 1: A mixture of the N-substituted 2-aminophenol and (±)-epichlorohydrin in toluene is treated with LiClO₄ and heated at 50 °C for 14-48 hours.

  • Step 2: The intermediate from Step 1 is then treated with NaOMe in methanol at 50 °C for 14-72 hours to effect ring closure.

  • Work-up and purification by chromatography yield the final product.

Note: This method is reported to be lengthy and involves toxic solvents and reagents.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways and the regioselectivity issue.

G cluster_0 One-Pot Synthesis 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate NaOH, H2O Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol Intermediate->Product Intramolecular cyclization (Major) Isomer 3-substituted isomer Intermediate->Isomer (Minor)

Caption: One-pot synthesis pathway.

G cluster_1 Multi-Step Alternative Start 2-Aminophenol + 2,3-Dibromopropanoate Step1 Cyclization Start->Step1 Intermediate Benzoxazine-2-carboxylate Step1->Intermediate Step2 Reduction (e.g., LAH) Intermediate->Step2 Product (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol Step2->Product

Caption: Multi-step synthesis via reduction.

Discussion on Regioselectivity

The key step determining the regioselectivity in the one-pot synthesis is the initial nucleophilic attack of the 2-aminophenol on the epoxide ring of epichlorohydrin. The phenoxide, being a softer nucleophile than the amine under basic conditions, preferentially attacks the less hindered terminal carbon of the epoxide. This is followed by an intramolecular nucleophilic attack of the amino group on the carbon bearing the chlorine, leading to the formation of the desired 6-membered ring and the 2-substituted product as the major isomer. While the formation of the 3-substituted isomer is possible, it is kinetically and thermodynamically less favored.

Conclusion

For the synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol and its derivatives, the one-pot reaction of 2-aminophenols with epichlorohydrin in water offers a superior synthetic route in terms of efficiency, yield, and environmental safety. While alternative multi-step methods exist and can be useful in specific contexts, such as the synthesis of enantiomerically pure compounds, they are generally less practical for routine synthesis. The high regioselectivity of the one-pot method makes it the preferred choice for accessing this important chemical scaffold. Future work should focus on quantifying the regiomeric purity and further optimizing the reaction conditions for a broader range of substrates.

References

Efficacy of Benzoxazine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of novel benzoxazine derivatives against existing therapeutics in antimicrobial, anti-inflammatory, and anticancer applications.

Benzoxazine derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of their efficacy against established therapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Antimicrobial Efficacy

Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Comparative data suggests their efficacy is, in some cases, comparable or superior to existing antibiotics and antifungals.

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

Compound/DrugS. aureusE. coliP. aeruginosaC. albicansReference
Benzoxazine Derivatives
BOZ-Ola5---[1]
Sulfonamide Derivative 1a31.2562.562.562.5[2]
Sulfonamide Derivative 1b31.2562.562.562.5[2]
Sulfonamide Derivative 2c31.2562.562.562.5[2]
Thionated-1,3-benzoxazine---Comparable to Fluconazole[3]
Existing Therapeutics
Ciprofloxacin0.15-3.250.15-3.250.15-3.25-[4]
Amphotericin B---1-4[5]
Fluconazole----[3]

Note: MIC (Minimum Inhibitory Concentration) values are presented. A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[6][7][8]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the benzoxazine derivative or standard drug in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizations

antimicrobial_mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Disruption Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell_Death Cytoplasm->Cell_Death Leads to Benzoxazine Benzoxazine Benzoxazine->Cell_Wall Interaction

Antimicrobial action of benzoxazine derivatives.

Anti-inflammatory Efficacy

Several benzoxazine derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Data Presentation: Anti-inflammatory Activity

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)In Vivo % Inhibition of Paw EdemaReference
Benzoxazine Derivatives
Compound 3e>1000.57>175-[9]
Compound 3f>1000.62>161-[9]
Compound 9d-0.25-Significant[10]
Existing Therapeutics
Celecoxib>1000.30>333-[9]
Diclofenac---71.3[11]
Indomethacin----[12]

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity. A lower IC50 indicates greater potency. The COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates the selectivity for COX-2 over COX-1. A higher SI is desirable for reducing gastrointestinal side effects. In vivo data represents the percentage inhibition of carrageenan-induced paw edema in rats.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[3][7][11][13][14][15][16]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test benzoxazine derivative or standard drug (e.g., Diclofenac) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each treated group compared to the control group.

Visualizations

cox_inhibition_pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzoxazine_Derivative Benzoxazine Derivative Benzoxazine_Derivative->COX2 Inhibits

COX-2 inhibition by benzoxazine derivatives.

Anticancer Efficacy

Benzoxazine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of Topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.

Data Presentation: Anticancer Activity (IC50, µM)

Compound/DrugMCF-7 (Breast)HT-29 (Colon)A549 (Lung)Reference
Benzoxazine Derivatives
Compound 7d22.613.4-[17]
BONC-013 (Topoisomerase I Poison)---[18][19]
Compound 17--24.5[20]
Compound 18--17[20]
Existing Therapeutics
Doxorubicin---
Cisplatin--21.5[20]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[15][18][21][22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazine derivative or standard anticancer drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

topoisomerase_inhibition_pathway cluster_dna DNA Replication & Repair Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds to Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Relaxes DNA_Damage DNA_Damage Topoisomerase_I->DNA_Damage Stabilizes cleavage complex Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Allows progression Benzoxazine_Derivative Benzoxazine Derivative Benzoxazine_Derivative->Topoisomerase_I Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Topoisomerase I inhibition leading to apoptosis.

Conclusion

Benzoxazine derivatives represent a promising class of compounds with diverse therapeutic potential. The data presented in this guide highlights their efficacy in antimicrobial, anti-inflammatory, and anticancer applications, often comparable to or exceeding that of existing drugs. The detailed experimental protocols provide a foundation for reproducible research, and the mechanistic diagrams offer insights into their modes of action. Further research and clinical development are warranted to fully explore the therapeutic utility of these versatile molecules.

References

A Comparative Guide to Analytical Techniques for Benzoxazine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of benzoxazine resins. Understanding the multifaceted nature of these thermosetting polymers is crucial for their application in advanced materials and drug development. This document outlines the principles, experimental protocols, and comparative data obtained from various analytical methods to ensure a thorough and cross-validated characterization of benzoxazine monomers and their resulting polymers.

Structural Elucidation and Purity Assessment

A fundamental step in benzoxazine characterization is the confirmation of the monomer's chemical structure and the assessment of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For benzoxazine characterization, ¹H NMR and ¹³C NMR are routinely employed to confirm the presence of characteristic functional groups and the overall molecular framework.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The benzoxazine monomer is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[1][2]

Data Presentation:

Characteristic ¹H NMR Signals for Benzoxazine Monomers Chemical Shift (ppm)
Protons of the oxazine ring (O-CH ₂-N)~4.5 - 5.5
Protons of the oxazine ring (Ar-CH ₂-N)~3.8 - 4.8
Aromatic protons~6.5 - 7.5
Characteristic ¹³C NMR Signals for Benzoxazine Monomers Chemical Shift (ppm)
Carbon of the oxazine ring (C H₂-N-Ar)~45 - 55
Carbon of the oxazine ring (O-C H₂-N)~70 - 85
Aromatic carbons~110 - 160

Note: The exact chemical shifts can vary depending on the specific substituents on the benzoxazine molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of the oxazine ring and other functional moieties in the benzoxazine monomer.

Experimental Protocol: FTIR spectra are recorded using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][3]

Data Presentation:

Characteristic FTIR Absorption Bands for Benzoxazine Monomers Wavenumber (cm⁻¹)
Asymmetric stretching of C-O-C in the oxazine ring~1220 - 1250
Symmetric stretching of C-O-C in the oxazine ring~1010 - 1050
Out-of-plane bending of C-H in the benzene ring adjacent to the oxazine ring~930 - 950
Stretching of the trisubstituted benzene ring~1490 - 1510

Curing Behavior and Polymerization Kinetics

The thermal curing process transforms the benzoxazine monomer into a highly cross-linked polybenzoxazine network. Differential Scanning Calorimetry (DSC) is the primary technique used to study this process.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the polymerization exotherm, onset and peak polymerization temperatures, and the total enthalpy of polymerization (ΔH).

Experimental Protocol: A small amount of the benzoxazine monomer (typically 5-10 mg) is sealed in an aluminum pan. The sample is then heated in a DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[4][5] Non-isothermal DSC scans at multiple heating rates can be used to determine the activation energy (Ea) of the curing reaction using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[4][6]

Data Presentation:

Benzoxazine System Onset Polymerization Temp. (°C) Peak Polymerization Temp. (°C) Polymerization Enthalpy (ΔH) (J/g)
Cresol-based Benzoxazine (mC-A)~210~230270-290
Cresol-based Benzoxazine (pC-A)<210<230-
Bisphenol-A/Aniline Benzoxazine (BA-a)~252~258-
Vanillin-based Benzoxazine (Van-JD)-207.156.3
Thymol-based Benzoxazine (Thy-JD)-262.543.3

Data compiled from various sources.[1][7][8] The specific values can vary depending on the purity of the monomer and the experimental conditions.

Thermal Stability and Decomposition

The thermal stability of the cured polybenzoxazine is a critical performance parameter. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the decomposition temperatures, the amount of volatile products released, and the char yield at high temperatures.

Experimental Protocol: A cured sample of polybenzoxazine (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[5][9] The mass loss is recorded as a function of temperature.

Data Presentation:

Polybenzoxazine System 5% Weight Loss Temp. (Td5) (°C) 10% Weight Loss Temp. (Td10) (°C) Char Yield at 800°C (%)
Acetylene-functional Polybenzoxazine-520-60071-81
Bisphenol A-based Polybenzoxazine (BA-a)>330-~32
Terephthalate-based Polybenzoxazine (PTMBE)26328927
Daidzein-based Polybenzoxazine (D-fa)--51

Data compiled from various sources.[5][9][10][11] Thermal stability is highly dependent on the chemical structure of the benzoxazine.

Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) provides insights into the mechanical and viscoelastic properties of the cured polybenzoxazine, including its glass transition temperature (Tg) and storage modulus.

Dynamic Mechanical Analysis (DMA)

Principle: DMA measures the mechanical properties of a material as a function of temperature, time, and frequency when subjected to an oscillatory force. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (tan δ). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

Experimental Protocol: A rectangular sample of the cured polybenzoxazine is subjected to a sinusoidal stress in a DMA instrument. The temperature is ramped at a controlled rate (e.g., 3 or 5 °C/min) while the storage modulus, loss modulus, and tan delta are recorded.[5]

Data Presentation:

Polybenzoxazine System Glass Transition Temp. (Tg) (°C) Storage Modulus (E') at room temp. (GPa)
Binary Benzoxazine Blend (Bz 2I)~148~2.8
Ti-Ph-POSS/PBZ Composite (3 wt%)201.8-
Terephthalate-based Polybenzoxazine (PTMBE)110-

Data compiled from various sources.[5][7][11] The Tg and modulus are key indicators of the material's performance at elevated temperatures.

Cross-Validation Workflow and Polymerization Pathway

A comprehensive characterization of benzoxazines relies on the integration of data from multiple analytical techniques. The following diagrams illustrate a typical cross-validation workflow and the chemical transformations occurring during polymerization.

CrossValidationWorkflow cluster_Monomer Monomer Characterization cluster_Curing Curing & Polymerization cluster_Polymer Polymer Characterization Monomer Benzoxazine Monomer NMR NMR (¹H, ¹³C) Monomer->NMR Structural Elucidation FTIR_M FTIR Monomer->FTIR_M Functional Group Identification Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Monomer->Purity Curing Thermal Curing Monomer->Curing NMR->Purity FTIR_P FTIR FTIR_M->FTIR_P Compare Spectra DSC DSC Curing->DSC Kinetics & Enthalpy Polymer Polybenzoxazine Curing->Polymer Polymer->FTIR_P Confirmation of Polymerization TGA TGA Polymer->TGA Thermal Stability DMA DMA Polymer->DMA Viscoelastic Properties

Caption: Cross-validation workflow for benzoxazine characterization.

Caption: Simplified schematic of benzoxazine ring-opening polymerization.

References

A Comparative Analysis of the Antifungal Properties of Benzoxazinoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antifungal activity of various benzoxazinoids, supported by experimental data. It details the methodologies for key experiments and visualizes experimental workflows and potential signaling pathways.

Benzoxazinoids, a class of heterocyclic compounds found in various plants, particularly in the grass family (Poaceae), have garnered significant interest for their defensive role against a wide range of pests and pathogens. Their antifungal properties make them potential candidates for the development of novel antifungal agents. This guide provides a comparative analysis of the antifungal efficacy of different benzoxazinoids, including naturally occurring compounds and their synthetic derivatives.

Comparative Antifungal Activity

The antifungal activity of benzoxazinoids is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism and the concentration that causes a 50% reduction in fungal growth, respectively. The following tables summarize the available quantitative data for various benzoxazinoids against different fungal species.

It is important to note that monomeric natural benzoxazinoids often exhibit lower potency as antimicrobial agents compared to their synthetic derivatives.[1] The 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for designing new antimicrobial compounds.[1] Studies have shown that synthetic derivatives of 1,4-benzoxazin-3-one can have potent activity, with MIC values as low as 6.25 μg/mL against pathogenic fungi like Candida albicans.[1]

The biologically active forms of benzoxazinoids are the aglycones (e.g., DIMBOA, DIBOA, MBOA, and BOA), which are released from their inactive glucoside precursors (e.g., DIMBOA-glc, DIBOA-glc) upon tissue damage.[2][3] Benzoxazinoid glucosides themselves show very limited antifungal activity.[4]

Benzoxazinoid/DerivativeFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Natural Benzoxazinoids
DIMBOAFusarium graminearum-Reduced DON production[5]
BOAFusarium graminearum-Greater growth reduction than DIMBOA[5]
MBOAFusarium graminearum-Reduced DON production[5]
Synthetic Benzoxazole Derivatives
Compound 5dCandida albicans SC531416 (MICT)-[6]
Compound 5iCandida glabrata>16- (%R = 53.0 ± 3.5 at 16 µg/mL)[6]
Compound 5kCandida albicans isolate16 (MICP)- (%R = 64.2 ± 10.6)[6]
Compound 6aCandida albicans isolate16 (MICP)- (%R = 88.0 ± 9.7)[6]
Compound 1Candida krusei15.6-[7]
Compound 1Candida albicans62.5-[7]
Compound 1Candida tropicalis125.0-[7]

Note: MICT refers to total inhibition, while MICP refers to partial inhibition. %R indicates the percentage of growth reduction at the specified concentration. DON refers to deoxynivalenol, a mycotoxin.

Experimental Protocols

The determination of the antifungal activity of benzoxazinoids typically involves standardized in vitro susceptibility testing methods. The following are generalized protocols based on commonly cited methodologies.

Broth Microdilution Method (for MIC determination)

This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). A suspension of fungal spores or cells is prepared in a sterile saline solution or culture medium and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Benzoxazinoid Solutions: The benzoxazinoid compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of twofold dilutions of each compound are then prepared in a liquid culture medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for filamentous fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the benzoxazinoid that causes complete visual inhibition of fungal growth. For some fungistatic compounds, a significant reduction in growth (e.g., ≥50%) is considered the endpoint.

Mycelial Growth Inhibition Assay (for EC50 determination)

This method is often used for filamentous fungi to assess the effect of a compound on mycelial growth.

  • Preparation of Amended Media: The benzoxazinoid is incorporated into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The amended agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate (without the benzoxazinoid) reaches the edge of the plate.

  • Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in evaluating and the mechanisms of action of benzoxazinoids, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates/Agar Inoculum_Prep->Inoculation Compound_Prep Benzoxazinoid Stock and Dilutions Compound_Prep->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Measurement Measurement of Growth/Inhibition Incubation->Measurement Calculation Calculation of MIC/EC50 Values Measurement->Calculation

A generalized workflow for in vitro antifungal susceptibility testing of benzoxazinoids.

The precise signaling pathways in fungi affected by benzoxazinoids are still under investigation, with evidence suggesting a pleiotropic mode of action.[8] Some proposed mechanisms include disruption of the plasma membrane, inhibition of ergosterol biosynthesis, and interference with mycotoxin production.[5][6][9] The following diagram illustrates a hypothetical signaling pathway based on current understanding.

Antifungal_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_outcome Cellular Outcome Benzoxazinoid Benzoxazinoid (e.g., DIMBOA, MBOA) Membrane_Disruption Membrane Permeabilization /Disruption Benzoxazinoid->Membrane_Disruption Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis Benzoxazinoid->Ergosterol_Inhibition Mycotoxin_Suppression Suppression of Mycotoxin Biosynthesis (e.g., DON) Benzoxazinoid->Mycotoxin_Suppression ROS_Production Induction of Reactive Oxygen Species (ROS) Membrane_Disruption->ROS_Production Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Ergosterol_Inhibition->Membrane_Disruption Mycotoxin_Suppression->Growth_Inhibition Cell_Death Fungal Cell Death ROS_Production->Cell_Death Growth_Inhibition->Cell_Death

A proposed model for the antifungal mechanism of action of benzoxazinoids.

References

Safety Operating Guide

Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, a compound within the benzoxazine class of heterocyclic molecules.

Hazard Profile

Quantitative Hazard Data Summary

For related benzoxazine compounds, the following classifications are noted:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Respiratory IrritationH335May cause respiratory irritation[2]

Note: This data is for related benzoxazine compounds and should be used as a precautionary guide for this compound.

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[2]

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound".

  • Include appropriate hazard warnings, such as "Toxic" or "Harmful".

4. Storage:

  • Store the sealed waste container in a well-ventilated area, away from incompatible materials.[2]

  • Follow any specific storage guidelines provided by your institution's EHS office.

5. Disposal:

  • Dispose of the chemical waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[2]

  • For transportation, the material may be classified as a "Toxic solid, organic, n.o.s." under UN hazard class 6.1.[3]

Logical Relationship: Disposal Workflow

A Assess Hazards (Review SDS/GHS Info) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Designated, Labeled Container) B->C D Store Waste Securely (Ventilated, Segregated Area) C->D E Arrange for Professional Disposal (Contact EHS/Licensed Vendor) D->E

Caption: Chemical Waste Disposal Workflow.

Signaling Pathway: Health Hazard Response

cluster_exposure Exposure Routes cluster_response First Aid Response A Inhalation E Move to Fresh Air A->E B Skin Contact F Wash with Soap and Water B->F C Ingestion G Rinse Mouth with Water C->G D Eye Contact H Rinse Cautiously with Water D->H I Seek Medical Attention E->I F->I G->I H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.